SA 47
説明
特性
IUPAC Name |
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCMGWPPRTNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of the FAAH Inhibitor SA-47
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of SA-47, a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). Fatty acid amide hydrolase is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH by compounds such as SA-47 represents a promising therapeutic strategy for a variety of conditions, including pain and anxiety disorders. By preventing the breakdown of AEA, FAAH inhibitors elevate the levels of this and other bioactive lipid amides, thereby enhancing their signaling pathways. This guide will delve into the molecular interactions of SA-47 with FAAH, its effects on endocannabinoid signaling, and the experimental methodologies used to characterize its activity and selectivity.
Introduction to Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1] FAAH catalyzes the hydrolysis of AEA into arachidonic acid and ethanolamine, thus regulating the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) and other targets.[1] Given the involvement of the endocannabinoid system in modulating pain, inflammation, mood, and anxiety, FAAH has emerged as a significant therapeutic target.
The inhibition of FAAH leads to an accumulation of endogenous AEA and other fatty acid amides, potentiating their natural signaling in a spatially and temporally controlled manner. This indirect modulation of the endocannabinoid system is thought to offer therapeutic benefits with a potentially wider therapeutic window and fewer side effects compared to direct-acting cannabinoid receptor agonists.
SA-47: A Selective FAAH Inhibitor
SA-47 is a carbamate-based irreversible inhibitor of FAAH.[2] Developed by Sanofi-Aventis, it has been characterized as a potent and highly selective inhibitor of this enzyme.[1][2] Its selectivity is a crucial attribute, as off-target inhibition of other serine hydrolases can lead to undesirable side effects. The high selectivity of SA-47 for FAAH has been demonstrated through proteomic analysis.[1][2]
Mechanism of Action of SA-47
The primary mechanism of action of SA-47 is the covalent modification of the active site of the FAAH enzyme. As a carbamate inhibitor, SA-47 is believed to acylate the catalytic serine residue (Ser241) within the enzyme's active site. This covalent modification is effectively irreversible under physiological conditions, leading to a sustained inactivation of the enzyme.
The inhibition of FAAH by SA-47 results in a significant elevation of the endogenous levels of AEA and other fatty acid amides. This, in turn, leads to enhanced activation of cannabinoid receptors (primarily CB1 in the central nervous system) and potentially other receptors that are modulated by these lipid signaling molecules. The therapeutic effects of SA-47, such as analgesia, are a direct consequence of this enhanced endocannabinoid tone.
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of FAAH by SA-47.
FAAH Inhibition Signaling Pathway
Quantitative Data
While SA-47 is described as a potent FAAH inhibitor, specific public domain data for its IC50 or Ki value is limited.[2] The table below presents available data on its selectivity and provides a representative IC50 value from a well-characterized and structurally related carbamate FAAH inhibitor, URB597, for comparative purposes.
| Compound | Target | Parameter | Value | Reference |
| SA-47 | FAAH | Selectivity | Highly selective vs. other serine hydrolases | [1][2] |
| URB597 (for comparison) | FAAH | IC50 | ~5 nM | [1] |
Experimental Protocols
The characterization of SA-47's mechanism of action relies on several key experimental methodologies.
FAAH Inhibition Assay (Fluorometric Method)
This assay is used to determine the potency of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate for FAAH. The enzyme cleaves the substrate, releasing a fluorescent product. The rate of the increase in fluorescence is directly proportional to the FAAH activity. An inhibitor will reduce the rate of this reaction.
Protocol:
-
Enzyme Source: Prepare homogenates from tissues (e.g., rat brain) or cells expressing FAAH.
-
Inhibitor Incubation: Incubate the enzyme preparation with varying concentrations of SA-47 (or a vehicle control) for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Fluorometric FAAH Activity Assay Workflow
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.
Principle: A broad-spectrum, active-site-directed chemical probe that covalently modifies many members of an enzyme family (e.g., serine hydrolases) is used. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (SA-47). The inhibitor will block the active sites of its targets, preventing their subsequent labeling by the broad-spectrum probe. The protein-probe complexes can then be detected and quantified.
Protocol:
-
Proteome Preparation: Prepare proteomes from relevant tissues or cells (e.g., rat brain, liver).
-
Inhibitor Treatment: Incubate the proteomes with SA-47 at a specific concentration (e.g., 10 µM) or a vehicle control.
-
Probe Labeling: Add a fluorescently tagged or biotinylated activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe).
-
Detection and Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning. A decrease in the fluorescence of a protein band in the inhibitor-treated sample indicates it is a target of the inhibitor.
-
Mass Spectrometry-Based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by proteomic analysis to identify and quantify the labeled proteins. A decrease in the abundance of a protein in the inhibitor-treated sample identifies it as a target.
-
In Vivo Model of Visceral Pain: Acetic Acid-Induced Writhing Test
This is a widely used preclinical model to evaluate the analgesic efficacy of compounds against visceral pain.
Principle: Intraperitoneal injection of a dilute solution of acetic acid in mice induces a characteristic writhing response (stretching, abdominal constrictions). This response is a measure of visceral pain. Analgesic compounds will reduce the number of writhes.
Protocol:
-
Animal Acclimation: Acclimate male ICR mice to the experimental environment.
-
Compound Administration: Administer SA-47 or a vehicle control to the mice via a specific route (e.g., intraperitoneally or orally) at a predetermined time before the induction of writhing.
-
Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a set period (e.g., 20-30 minutes).
-
Data Analysis: Compare the number of writhes in the SA-47-treated group to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect.
Conclusion
SA-47 is a potent and selective irreversible inhibitor of FAAH. Its mechanism of action involves the covalent inactivation of the FAAH enzyme, leading to an elevation of endogenous anandamide and other fatty acid amides. This enhancement of endocannabinoid signaling underlies its therapeutic potential, particularly in the context of pain management. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SA-47 and other novel FAAH inhibitors. Further research, particularly on the pharmacokinetic and pharmacodynamic properties of SA-47, will be crucial for its potential clinical development.
References
An In-Depth Technical Guide on the Chemical Structure and Properties of SA 47
For Researchers, Scientists, and Drug Development Professionals
Introduction
SA 47 is a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive lipid amides.[1] By blocking FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby modulating various physiological processes, including pain, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of this compound, intended to serve as a valuable resource for researchers in the field of endocannabinoid system modulation.
Chemical Structure and Physicochemical Properties
This compound, chemically known as N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a carbamate-based inhibitor. Its structure is characterized by a central carbamate moiety, a piperidinylethyl group substituted with a methyl-pyridinyl ring, and a 2-(methylamino)-2-oxoethyl ester group.
| Property | Value | Source |
| Chemical Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester | Tocris Bioscience |
| Molecular Formula | C₁₇H₂₆N₄O₃ | Tocris Bioscience |
| Molecular Weight | 334.41 g/mol | Tocris Bioscience |
| CAS Number | 792236-07-8 | Tocris Bioscience |
| Appearance | White to off-white solid | Commercially available data |
| Purity | ≥98% | Commercially available data |
| Solubility | Soluble in DMSO and Ethanol | Commercially available data |
Biological Activity and Selectivity
This compound is distinguished by its exceptional selectivity for FAAH over other serine hydrolases. This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of FAAH in various physiological and pathological processes.
In Vitro Potency and Selectivity
A key study by Zhang et al. (2007) utilized activity-based protein profiling (ABPP) to comprehensively assess the selectivity of this compound across multiple rat and human tissues.[1] This research demonstrated that this compound is an exceptionally selective FAAH inhibitor.[1]
| Target | IC₅₀ (nM) | Species | Assay Type | Source |
| FAAH | Data not explicitly quantified in available search results | Rat, Human | Activity-Based Protein Profiling | Zhang et al., 2007, Neuropharmacology |
| Carboxylesterases | No significant inhibition observed | Rat, Human | Activity-Based Protein Profiling | Zhang et al., 2007, Neuropharmacology |
| Other Serine Hydrolases | No significant inhibition observed | Rat, Human | Activity-Based Protein Profiling | Zhang et al., 2007, Neuropharmacology |
Note: While the referenced study confirms high selectivity, specific IC₅₀ values for this compound against FAAH and off-targets were not available in the reviewed search results. The study focused on the qualitative assessment of selectivity through proteomic methods.
Mechanism of Action
As a carbamate inhibitor, this compound is believed to act as a covalent modifier of the active site of FAAH. The proposed mechanism involves the carbamylation of the catalytic serine residue (Ser241) within the FAAH active site. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its endogenous substrates like anandamide.
Caption: Mechanism of FAAH inhibition by this compound.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound was not found in the available search results, its chemical name, N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, suggests a multi-step synthesis involving the formation of the carbamate linkage. A general approach for the synthesis of similar carbamate derivatives often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.
Caption: A plausible synthetic workflow for this compound.
In Vitro FAAH Inhibition Assay (General Protocol)
The potency of this compound against FAAH can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino-4-methylcoumarin (AAMC), by the enzyme.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Arachidonoyl 7-amino-4-methylcoumarin (AAMC) substrate
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMC substrate to all wells.
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample.
Materials:
-
Tissue or cell lysates (e.g., rat brain, human liver microsomes)
-
This compound (dissolved in DMSO)
-
Fluorophosphonate (FP)-rhodamine or other suitable broad-spectrum serine hydrolase probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare tissue or cell lysates in an appropriate buffer.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specific duration (e.g., 30 minutes) at 37°C. A vehicle control (DMSO) should be included.
-
Add the FP-rhodamine probe to each sample and incubate for a further period to allow for labeling of active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a specific band in the presence of this compound indicates inhibition of that enzyme. The high selectivity of this compound would be demonstrated by the specific reduction of the FAAH band with minimal to no change in the intensity of other serine hydrolase bands.
Caption: Experimental workflow for Activity-Based Protein Profiling.
Pharmacological Effects and Potential Therapeutic Applications
In preclinical studies, this compound has been shown to be effective in a mouse model of visceral pain.[2] The high selectivity of this compound for FAAH suggests that its therapeutic effects are mediated primarily through the enhancement of endocannabinoid signaling, with a reduced likelihood of off-target side effects. The development of selective FAAH inhibitors like this compound holds promise for the treatment of various conditions, including:
-
Pain Management: Particularly for inflammatory and neuropathic pain.
-
Anxiety and Depression: By modulating endocannabinoid signaling in brain regions associated with mood and emotion.
-
Neurodegenerative Disorders: By leveraging the neuroprotective effects of endocannabinoids.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the endocannabinoid system due to its potent and highly selective inhibition of FAAH. Its well-defined chemical structure and demonstrated selectivity provide a solid foundation for further research into its therapeutic potential. The experimental protocols outlined in this guide offer a starting point for researchers seeking to characterize this compound and similar compounds in their own studies. Further investigation into the pharmacokinetics and in vivo efficacy of this compound in a broader range of disease models is warranted to fully elucidate its therapeutic promise.
References
An In-depth Technical Guide on the Function of SA4503 (Cutamesine)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
SA4503, also known as Cutamesine, is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Initially developed for its potential as a cognitive enhancer, SA4503 has been investigated for its therapeutic utility in a range of neurological and psychiatric disorders, including ischemic stroke, depression, and neurodegenerative diseases. Its mechanism of action, centered on the modulation of the sigma-1 receptor, implicates a variety of downstream signaling pathways crucial for neuronal survival, plasticity, and function. This technical guide provides a comprehensive overview of the function of SA4503, with a focus on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate its effects.
Core Function: Selective Sigma-1 Receptor Agonism
SA4503 exhibits a high binding affinity and selectivity for the sigma-1 receptor, with a significantly lower affinity for the sigma-2 receptor and other neurotransmitter receptors.[1][2][3] The sigma-1 receptor itself is a ligand-operated molecular chaperone that plays a critical role in cellular stress responses.[4][5] Upon agonist binding, such as with SA4503, the sigma-1 receptor is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to various cellular compartments to interact with and modulate the function of a diverse array of client proteins, including ion channels, G-protein coupled receptors, and kinases.[6][7]
Signaling Pathways Modulated by SA4503
The functional consequences of SA4503-mediated sigma-1 receptor activation are pleiotropic, impacting several key intracellular signaling pathways.
SA4503-Mediated Sigma-1 Receptor Signaling Cascade
Caption: Overview of SA4503 action on the Sigma-1 Receptor and its downstream cellular effects.
1. MAPK/ERK Pathway: SA4503 has been shown to suppress the over-activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway induced by oxidative stress.[8] This modulation is neuroprotective, as excessive ERK activation can lead to neuronal cell death.[8] The activation of the sigma-1 receptor by SA4503 can also down-regulate the expression of the ionotropic glutamate receptor, GluR1, which is a downstream target of the MAPK/ERK pathway.[8]
MAPK/ERK Pathway Modulation by SA4503
Caption: SA4503 inhibits oxidative stress-induced neuronal death by modulating the MAPK/ERK pathway.
2. Brain-Derived Neurotrophic Factor (BDNF) Signaling: Chronic administration of SA4503 has been demonstrated to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1] BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. SA4503 appears to potentiate the secretion of mature BDNF without affecting its mRNA levels.[1] This suggests that SA4503 influences the post-translational processing and release of BDNF.
SA4503 and BDNF Secretion Workflow
Caption: Workflow of how chronic SA4503 treatment leads to increased BDNF secretion.
3. Regulation of Ion Channels and Calcium Homeostasis: The sigma-1 receptor is known to modulate the activity of various ion channels, and its activation by agonists can influence intracellular calcium (Ca2+) concentrations.[3] SA4503, through the sigma-1 receptor, can regulate voltage-gated Ca2+ channels, thereby affecting Ca2+ influx and preventing excitotoxicity.[6]
4. Neurotransmitter Release: In vivo microdialysis studies have shown that SA4503 can increase the extracellular levels of acetylcholine in the frontal cortex and hippocampus, suggesting a role in enhancing cholinergic neurotransmission.[1] It has also been linked to the modulation of dopaminergic systems.[1]
5. Attenuation of Endoplasmic Reticulum (ER) Stress and Mitochondrial Dysfunction: SA4503 has been shown to protect against global cerebral ischemia/reperfusion injury by alleviating ER stress and mitochondrial dysfunction.[9] It can reduce the expression of ER stress markers such as C/EBP homologous protein (CHOP) and caspase-12, and normalize mitochondrial membrane potential and ATP concentrations.[9]
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacological profile and clinical investigation of SA4503.
Table 1: Binding Affinity of SA4503
| Receptor/Site | IC50 (nM) | Assay Conditions | Reference |
|---|---|---|---|
| Sigma-1 Receptor | 17.4 | Guinea pig brain membranes | [2][3] |
| Sigma-2 Receptor | 1784 | Guinea pig brain membranes |[2] |
Table 2: In Vivo Dosages and Effects of SA4503 in Preclinical Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat (Normal) | 3.0 mg/kg/day | Subcutaneous | Upregulation of BDNF expression in the lumbar spinal cord | [2] |
| Rat (Spinal Cord Injury) | 3.0 mg/kg/day | Subcutaneous | Increased neuronal BDNF and serotonin boutons | [2] |
| Rat (Asphyxia Cardiac Arrest) | 1 mg/kg and 2.5 mg/kg | Intravenous | Improved neurological outcomes, reduced neuronal apoptosis | [9] |
| Mouse (Dizocilpine-induced amnesia) | 0.03-1 mg/kg | Subcutaneous | Attenuation of memory deficits | |
Table 3: Overview of Phase II Clinical Trial of SA4503 in Ischemic Stroke (NCT00639249)
| Parameter | Details | Reference |
|---|---|---|
| Study Design | Randomized, double-blind, placebo-controlled | [10][11][12] |
| Population | 60 patients with acute ischemic stroke | [10][11] |
| Treatment Arms | Placebo, SA4503 1 mg/day, SA4503 3 mg/day | [10][11] |
| Treatment Duration | 28 days | [10][11] |
| Primary Outcome | Change in National Institutes of Health Stroke Scale (NIHSS) from baseline to day 56 | [10][11] |
| Key Findings | - Safe and well-tolerated at both doses.- No significant effect on the primary endpoint in the overall population.- Post-hoc analysis showed greater NIHSS improvements in the 3 mg/day group for patients with moderate to severe baseline deficits (NIHSS ≥7 and ≥10). |[10][11][12] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to characterize the function of SA4503.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (IC50) of SA4503 for sigma-1 and sigma-2 receptors.
-
Protocol Outline:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of SA4503.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of SA4503 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
2. In Vivo Microdialysis
-
Objective: To measure the effect of SA4503 on extracellular neurotransmitter levels in specific brain regions.
-
Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex, hippocampus) of an anesthetized rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of SA4503.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
3. Western Blotting
-
Objective: To assess the effect of SA4503 on the expression and phosphorylation of specific proteins in signaling pathways (e.g., ERK, BDNF, ER stress markers).
-
Protocol Outline:
-
Tissue/Cell Lysis: Homogenize brain tissue or lyse cultured cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-BDNF).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Behavioral Assays for Cognitive Function
-
Objective: To evaluate the effect of SA4503 on learning and memory in animal models of cognitive impairment.
-
Protocol Outline (Y-maze test for spatial working memory):
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer the amnesic agent (e.g., dizocilpine) followed by SA4503 or vehicle.
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis: Calculate the percentage of spontaneous alternations, defined as consecutive entries into three different arms. A higher percentage of alternations indicates better spatial working memory.
-
SA4503 (Cutamesine) is a selective sigma-1 receptor agonist with a multifaceted mechanism of action that converges on key cellular pathways involved in neuroprotection and neuroplasticity. Its ability to modulate the MAPK/ERK and BDNF signaling pathways, regulate calcium homeostasis, and attenuate cellular stress underscores its therapeutic potential for a variety of CNS disorders. While clinical trials have yet to demonstrate definitive efficacy for broad patient populations, the promising preclinical data and favorable safety profile warrant further investigation, particularly in patient subgroups with more severe neurological deficits. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the study of sigma-1 receptor modulators and their potential clinical applications.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Sigma 1 receptor agonist cutamesine promotes plasticity of serotonergic boutons in lumbar enlargement in spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of [(11)C]SA4503 as a PET ligand for mapping CNS sigma(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
The Endocannabinoid System and the Therapeutic Potential of FAAH Inhibition: A Technical Overview of SA 47
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, making it a compelling target for therapeutic intervention. A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH presents a promising strategy for augmenting endogenous cannabinoid signaling, thereby offering potential treatments for a variety of disorders, including pain, anxiety, and neuroinflammatory conditions. This whitepaper provides an in-depth technical guide to the core components of the endocannabinoid system, with a specific focus on the mechanism of FAAH and the pharmacological profile of SA 47, a selective FAAH inhibitor. This document will detail the relevant signaling pathways, present available quantitative data, and outline key experimental protocols for the study of FAAH inhibitors.
The Endocannabinoid System: A Complex Signaling Network
The endocannabinoid system is a ubiquitous lipid signaling system that plays a modulatory role in the central and peripheral nervous systems.[1] Its primary components include:
-
Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).[1]
-
Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary receptor subtypes are the CB1 and CB2 receptors. CB1 receptors are highly expressed in the brain and are responsible for the psychotropic effects of cannabinoids, while CB2 receptors are predominantly found on immune cells and are involved in modulating inflammation.[1]
-
Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, ensuring tight spatial and temporal control of their signaling. Key among these is Fatty Acid Amide Hydrolase (FAAH), the primary enzyme for anandamide degradation, and Monoacylglycerol Lipase (MAGL), which degrades 2-AG.
Signaling Pathways of the Endocannabinoid System
Endocannabinoid signaling is primarily characterized by retrograde transmission. In response to neuronal depolarization and calcium influx, postsynaptic neurons synthesize and release endocannabinoids on demand. These lipid messengers then travel backward across the synaptic cleft to activate presynaptic CB1 receptors. Activation of these receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity.
The catabolism of anandamide by FAAH is a critical step in terminating its signaling. FAAH, an integral membrane protein, hydrolyzes anandamide into arachidonic acid and ethanolamine, thus controlling the duration and magnitude of anandamide's effects.
Figure 1: Simplified diagram of endocannabinoid retrograde signaling and anandamide metabolism.
This compound: A Selective FAAH Inhibitor
This compound is a selective and potent inhibitor of fatty acid amide hydrolase (FAAH).[2] Developed by Sanofi-Aventis, this compound belongs to the 2-(methylamino)-2-oxoethyl carbamate class of FAAH inhibitors.[3] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing its signaling at cannabinoid receptors. This mechanism of action holds therapeutic promise for conditions where augmenting endocannabinoid tone is beneficial, without the side effects associated with direct CB1 receptor agonists.[4]
Preclinical Pharmacology and Selectivity
Preclinical studies have demonstrated that this compound is a highly selective inhibitor of FAAH. Proteomic analysis and carboxylesterase screening have confirmed its high selectivity for FAAH over other serine hydrolases.[3] This selectivity is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects.
While specific quantitative data for the IC50 or Ki value of this compound for FAAH inhibition is not publicly available, its high potency is noted in the literature.[2] For comparative purposes, other well-characterized FAAH inhibitors are presented in the table below.
| Compound | Target | IC50/Ki | Notes |
| This compound | FAAH | Not Publicly Disclosed | Selective and potent inhibitor [2] |
| URB597 | FAAH | IC50 = 4.6 nM | Well-studied FAAH inhibitor |
| PF-04457845 | FAAH | IC50 = 7.2 nM (human) | Entered clinical trials[4] |
| OL-135 | FAAH | Ki = 4.7 nM | Reversible, competitive inhibitor |
| JZL195 | FAAH/MAGL | IC50 = 2 nM (FAAH), 4 nM (MAGL) | Dual inhibitor |
In preclinical models, this compound has been shown to be effective in reducing visceral pain in mice. This analgesic effect is consistent with the known role of the endocannabinoid system in pain modulation. Furthermore, this compound entered clinical trials for the treatment of anxiety and depression; however, the results of these trials have not been publicly released.
Figure 2: Mechanism of action of this compound as a FAAH inhibitor.
Experimental Protocols
The study of FAAH inhibitors like this compound involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory potency of a compound against FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in DMSO
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the positive control in FAAH assay buffer.
-
In a 96-well plate, add the FAAH enzyme solution to each well.
-
Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO) for determining 100% enzyme activity and a no-enzyme control for background fluorescence.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Workflow for an in vitro FAAH inhibition assay.
In Vivo Measurement of Anandamide Levels
This protocol describes a general method for quantifying anandamide levels in biological tissues (e.g., brain) following the administration of a FAAH inhibitor.
Materials:
-
Test animals (e.g., mice or rats)
-
FAAH inhibitor (this compound) formulated for in vivo administration
-
Vehicle control
-
Anesthetic and euthanasia agents
-
Tissue homogenization equipment
-
Organic solvents (e.g., acetonitrile, chloroform, methanol)
-
Internal standard (e.g., deuterated anandamide)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Administer the FAAH inhibitor (this compound) or vehicle to the test animals at the desired dose and route.
-
At a predetermined time point after administration, euthanize the animals and rapidly dissect the tissue of interest (e.g., brain).
-
Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.
-
Homogenize the frozen tissue in an organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins and collect the supernatant.
-
Perform lipid extraction from the supernatant, for example, using a Folch extraction (chloroform/methanol/water).
-
Purify the lipid extract using solid-phase extraction (SPE) to isolate the anandamide-containing fraction.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system and quantify the anandamide levels based on the ratio of the endogenous anandamide peak area to the internal standard peak area, using a standard curve for absolute quantification.
Conclusion
The endocannabinoid system, and specifically the enzyme FAAH, represents a highly promising area for drug discovery and development. Selective FAAH inhibitors like this compound offer the potential to therapeutically modulate the ECS with a reduced risk of the side effects associated with direct-acting cannabinoid receptor agonists. While publicly available data on this compound is limited, its high selectivity and preclinical efficacy in a pain model underscore the therapeutic potential of this compound class. Further research and the eventual release of clinical trial data will be crucial in fully elucidating the therapeutic utility of this compound and other FAAH inhibitors. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation of this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
SA 47 selectivity profile
An in-depth analysis of the selectivity profile for the compound designated SA 47 reveals its primary and most well-documented role as a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This technical guide synthesizes the available information on this compound, focusing on its mechanism of action, biological activity, and the experimental methodologies relevant to its characterization.
Overview of this compound
This compound is a chemical compound identified as a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical component of the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide. By inhibiting FAAH, this compound effectively increases the levels and duration of action of anandamide, thereby modulating cannabinoid receptor signaling. This mechanism of action has positioned FAAH inhibitors as potential therapeutic agents for various conditions, including pain and central nervous system disorders.
Biological Activity and Selectivity
The available data indicates that this compound possesses a notable degree of selectivity for FAAH. It has been reported to exhibit greater selectivity for FAAH when compared to the reference compound URB 597, particularly against multiple carboxylesterases. Carboxylesterases are a superfamily of enzymes that can present off-target interactions for FAAH inhibitors.
Table 1: Summary of this compound Biological Activity
| Target | Class | Activity | Selectivity Profile |
| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Inhibitor | Selective, with greater selectivity than URB 597 against various carboxylesterases. |
Note: Specific quantitative data such as IC50 or Ki values for this compound against a broad panel of off-targets were not available in the initial search results.
Signaling Pathway of FAAH Inhibition
The primary signaling pathway influenced by this compound is the endocannabinoid pathway. FAAH is a key regulator within this system, and its inhibition has significant downstream effects.
Caption: FAAH Inhibition by this compound in the Endocannabinoid Signaling Pathway.
Experimental Protocols
The characterization of the selectivity profile of an FAAH inhibitor like this compound involves a series of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro FAAH Inhibition Assay
Objective: To determine the potency of this compound in inhibiting FAAH activity, typically by calculating the IC50 value.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of recombinant human FAAH enzyme in assay buffer.
-
Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted this compound to the respective wells. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
Add the FAAH enzyme solution to all wells except the negative control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Carboxylesterase Selectivity Assay
Objective: To assess the inhibitory activity of this compound against off-target carboxylesterases.
Methodology:
-
Enzyme Panel: A panel of relevant human carboxylesterases (e.g., CES1, CES2) is used.
-
Assay Conditions: For each carboxylesterase, a specific fluorogenic substrate is utilized.
-
Procedure: The assay is conducted following a similar procedure to the FAAH inhibition assay, substituting the FAAH enzyme and substrate with the specific carboxylesterase and its corresponding substrate.
-
Data Analysis: The IC50 values for this compound against each carboxylesterase are determined. The selectivity of this compound is then expressed as a ratio of the IC50 for the carboxylesterase to the IC50 for FAAH. A higher ratio signifies greater selectivity for FAAH.
Experimental Workflow Visualization
The general workflow for determining the inhibitory potential of a compound against FAAH is illustrated below.
Caption: A Generalized Experimental Workflow for an In Vitro FAAH Inhibition Assay.
An In-Depth Technical Guide on the In Vivo Effects of CD47-Targeting Agents
A Note on Nomenclature: The term "SA 47" does not correspond to a known therapeutic agent in publicly available scientific literature. Given the context of the query, it is highly probable that this refers to agents targeting CD47 , a crucial "don't eat me" signal in cancer immunotherapy. This guide will, therefore, focus on the in vivo effects of therapeutic agents, primarily monoclonal antibodies, that target CD47.
Introduction
Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells. In the context of oncology, CD47 has emerged as a critical immune checkpoint.[1] By binding to its receptor, Signal-Regulatory Protein Alpha (SIRPα), on myeloid cells such as macrophages, CD47 transmits an inhibitory signal that prevents phagocytosis.[2][3] Many cancer cells exploit this mechanism by overexpressing CD47, thereby evading immune surveillance.[4] Therapeutic intervention aims to block the CD47-SIRPα interaction, thus enabling the phagocytosis of tumor cells by macrophages and stimulating an anti-tumor immune response.[5][6] This guide provides a technical overview of the in vivo effects of administering CD47-targeting agents, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways.
Quantitative In Vivo Efficacy of Anti-CD47 Antibodies
Preclinical studies have demonstrated the anti-tumor efficacy of various monoclonal antibodies targeting CD47 across a range of hematologic and solid tumor models. The data below summarizes key findings from in vivo animal studies.
| Therapeutic Agent | Cancer Model | Animal Model | Key Efficacy Data | Citation(s) |
| Magrolimab (Hu5F9-G4) | Acute Myeloid Leukemia (AML) | Xenograft | Eradication of leukemic cells, resulting in prolonged survival. | [7] |
| Pediatric AML | Patient-Derived Xenograft (PDX) | Single-agent treatment significantly improved survival and decreased bone marrow disease burden in specific pAML PDX models. | [8] | |
| Non-Hodgkin Lymphoma (NHL) | Xenograft | Synergistic effect with rituximab to eliminate B-cell NHL cells. | [6] | |
| Lemzoparlimab (TJC4) | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft | Monotherapy completely inhibited tumor growth and extended overall survival. | [9] |
| AO-176 | Lymphoma | Xenograft | 73% and 82% tumor inhibition at 10 and 25 mg/kg, respectively. | [7] |
| SRF231 | Multiple Myeloma, DLBCL, Burkitt's Lymphoma | Xenograft | Profound tumor growth inhibition as a single agent. | [7] |
| Anti-CD47 Antibody (Generic) | Breast Cancer | Transplantable (AT3 cells in C57BL/6 mice) | Monotherapy led to a reduction in tumor growth and an increase in overall survival. | [10] |
| Leiomyosarcoma (LMS) | Xenograft | Treatment with anti-CD47 mAb reduced primary tumor size and inhibited the development of metastases. | [11] |
Experimental Protocols
The following sections detail representative methodologies for key experiments cited in the preclinical evaluation of anti-CD47 therapies.
Objective: To assess the anti-tumor efficacy of a CD47-targeting antibody in a murine cancer model.
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human cancer cell lines or patient-derived tumor cells.[7][11] The use of NOD-background mice is common due to the higher affinity of the murine Sirpα on their macrophages for human CD47, though this may overestimate efficacy.[12][13]
-
Syngeneic Models: Immunocompetent mice (e.g., C57BL/6) are inoculated with murine cancer cell lines (e.g., AT3 breast cancer cells).[10] These models are crucial for evaluating the role of an intact adaptive immune system in the therapeutic response.[6]
Treatment Administration:
-
Tumor cells (e.g., 1 million cells) are inoculated subcutaneously into the flank of the mice.[10]
-
Tumors are allowed to establish until they reach a palpable size (e.g., 35-50 mm²).[10]
-
Mice are randomized into treatment and control groups.
-
The therapeutic anti-CD47 antibody is administered, typically via intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, 10 mg/kg administered 4-5 times a week.[10]
-
The control group receives an isotype control antibody at the same concentration and schedule.[10]
Data Collection and Analysis:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.[10]
-
Overall survival of the mice in each group is recorded.[10]
-
At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of the tumor microenvironment.[10]
-
Statistical analysis (e.g., Student's t-test) is used to compare tumor growth and survival between treatment and control groups.[10]
Objective: To characterize the changes in immune cell populations within the tumor following anti-CD47 therapy.
Protocol:
-
Tumors are excised from treated and control mice at a specified time point (e.g., day 10).[10]
-
The tumors are mechanically and enzymatically dissociated into a single-cell suspension.[10]
-
The cells are stained with a panel of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD4, CD8 for T cells) and intracellular markers (e.g., Foxp3 for regulatory T cells).[10]
-
Stained cells are analyzed using a flow cytometer to quantify the absolute numbers and proportions of different immune cell subsets.[10]
-
Data analysis focuses on changes in the ratios of effector to suppressor cells, such as the M1/M2 macrophage ratio and the CD8+/Treg ratio.[10]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for anti-CD47 therapies is the disruption of the CD47-SIRPα signaling axis. When CD47 on a cancer cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) of SIRPα become phosphorylated. This recruits and activates phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules involved in pro-phagocytic pathways, thereby inhibiting phagocytosis.[2] By blocking the CD47-SIRPα interaction, anti-CD47 antibodies prevent this inhibitory signaling, allowing "eat me" signals to predominate and trigger macrophage-mediated destruction of the cancer cell.[2][3]
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taiwanoncologysociety.org.tw [taiwanoncologysociety.org.tw]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis [frontiersin.org]
- 7. CD47-targeting antibodies as a novel therapeutic strategy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magrolimab Therapy in Conjunction with Conventional Chemotherapeutics Slows Disease Progression in Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody therapy targeting the CD47 protein is effective in a model of aggressive metastatic leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - Huang - Journal of Thoracic Disease [jtd.amegroups.org]
- 13. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics of Vepdegestrant (ARV-471) in Rodent Models
Disclaimer: The initial query for "SA 47" did not yield a specific publicly identifiable compound. Based on the presence of "47" in related search results, this guide focuses on the pharmacokinetics of Vepdegestrant (ARV-471), a PROTAC® (Proteolysis Targeting Chimera) estrogen receptor degrader. This document is intended for researchers, scientists, and drug development professionals.
Vepdegestrant (ARV-471) is an orally bioavailable PROTAC protein degrader designed to target and degrade the estrogen receptor (ER).[1] It is under investigation for the treatment of ER-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] Preclinical studies in rodent models are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs clinical trial design.
Data Presentation: Pharmacokinetic Parameters of Vepdegestrant (ARV-471) in Rodent Models
The following tables summarize the key pharmacokinetic (PK) parameters of Vepdegestrant in mice and rats, compiled from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Vepdegestrant in Mice
| Parameter | Value | Units | Route of Administration | Reference |
| Clearance (CL) | 35 | mL/min/kg | - | [2] |
| 313.3 | mL/h/kg | Intravenous | [3][4] | |
| Volume of Distribution (Vss) | 9.4 | L/kg | - | [2] |
| Half-life (T½) | 6.2 | h | - | [2] |
| Oral Bioavailability (F) | 59 | % | Oral | [2] |
| 17.91 | % | Oral | [3][4] |
Table 2: Pharmacokinetic Parameters of Vepdegestrant in Rats
| Parameter | Value | Units | Route of Administration | Reference |
| Clearance (CL) | 28 | mL/min/kg | - | [2] |
| 1053 | mL/h/kg | Intravenous | [3][4] | |
| Volume of Distribution (Vss) | 13 | L/kg | - | [2] |
| Half-life (T½) | 15 | h | - | [2] |
| Oral Bioavailability (F) | 24 | % | Oral | [2] |
| 24.12 | % | Oral | [3][4] |
These data indicate that Vepdegestrant has a higher clearance and volume of distribution in rats compared to mice.[2] The oral bioavailability also varies between the two species, with mice showing a higher percentage.[2][3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are the protocols for key experiments cited in the literature for Vepdegestrant.
1. Animal Models
-
Mice: NOD SCID mice have been used in in-vivo studies to assess ER degradation and tumor growth inhibition.[5]
-
Rats: Sprague-Dawley (SD) rats were used for pharmacokinetic and uterotrophic assays.[6] Immature female rats (younger than postnatal day 30) were utilized for the uterotrophic assay.[5][6]
2. Drug Administration
-
Oral Administration: For in vivo efficacy studies, Vepdegestrant was administered by oral gavage to tumor-bearing mice.[5] Doses of 30 mg/kg were used in some experiments.[5]
-
Intravenous Administration: To determine parameters like clearance and bioavailability, intravenous administration was also performed.[3][4]
3. Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration of Vepdegestrant.
-
Tissue Sampling: In some studies, tumors were harvested to analyze ER protein levels by western blot.[5]
-
Analytical Method: A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to quantify Vepdegestrant in rodent plasma.[3][4] Protein precipitation with acetonitrile was used for plasma sample preparation.[3][4] The analysis was conducted using reverse-phase C18 columns.[3][4]
Mandatory Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a compound like Vepdegestrant in a rodent model.
Caption: Workflow of a typical rodent pharmacokinetic study.
Logical Relationship of ADME Processes
This diagram illustrates the interconnected processes of Absorption, Distribution, Metabolism, and Excretion (ADME) that determine the pharmacokinetic profile of a drug.
Caption: Interrelationship of ADME processes in pharmacokinetics.
References
- 1. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
L-DOS47: An Antibody-Drug Conjugate for Oncology
An in-depth analysis of publicly available scientific and safety literature reveals that a specific compound definitively identified as "SA 47" with associated safety and toxicity data could not be found. The designation "this compound" may represent an internal corporate identifier, a novel compound with yet-to-be-published data, or a misnomer for other researched substances.
However, the search yielded information on several therapeutic and chemical agents where "47" is part of the nomenclature. For the benefit of researchers, scientists, and drug development professionals, this guide presents a comprehensive overview of the safety and toxicity data for the most plausible candidate based on the available information: the antibody-drug conjugate L-DOS47 . Additionally, other potential compounds of interest are briefly discussed.
L-DOS47 is an antibody-drug conjugate that has been investigated in a Phase I/II clinical trial for the treatment of advanced non-small cell lung cancer (NSCLC). Its mechanism of action involves targeting the CEACAM6 protein, which is expressed on both cancerous and normal cells. The urease component of L-DOS47 is designed to be cytotoxic to cancer cells.[1]
Quantitative Safety Data
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of weekly L-DOS47. A total of 55 patients received L-DOS47 at doses up to 13.55 μg/kg.[1] The following table summarizes the key safety findings from this trial.
| Safety Parameter | Observation | Dosage | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | Not reached | Up to 13.55 µg/kg | 55 patients with advanced NSCLC | [1] |
| Dose-Limiting Toxicity (DLT) | One DLT occurred | 5.76 µg/kg | 55 patients with advanced NSCLC | [1] |
| Treatment-Emergent Adverse Events (TEAEs) | 80% of patients experienced TEAEs | All dose levels | 55 patients with advanced NSCLC | [1] |
| Most Common TEAEs | Respiratory/thoracic/mediastinal disorders (including dyspnea) | All dose levels | 38% of 55 patients | [1] |
| Treatment-Related Dyspnea | 2 out of 15 reported cases of dyspnea were assessed as treatment-related | All dose levels | 55 patients with advanced NSCLC | [1] |
| Dose Interruptions | <1% of doses administered | All dose levels | 4 out of 422 doses | [1] |
Experimental Protocols
Phase I Clinical Trial Design:
The Phase I study employed a standard 3+3 dose-escalation design.[1]
-
Patient Population: Patients with recurring or metastatic NSCLC.[1]
-
Treatment Regimen: L-DOS47 was administered as a weekly 30-minute intravenous (IV) infusion for 14 days, followed by a seven-day rest period, repeated for four cycles.[1]
-
Dose Escalation: Sixteen cohorts of patients received escalating doses from 0.12 to 13.55 µg/kg.[1]
-
Safety Monitoring: Patients were monitored for adverse events, with the first cohort being treated eight days before subsequent patient dosing to monitor for potential infusion and/or allergic reactions.[1]
-
Efficacy Assessment: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) criteria v1.1.[1]
Logical Workflow for L-DOS47 Safety Assessment
The following diagram illustrates the workflow for the safety and efficacy evaluation of L-DOS47 in the Phase I/II clinical trial.
Other Potential Compounds
While L-DOS47 is a strong candidate for what a researcher might be seeking, several other compounds with "47" in their name have published safety or toxicity data.
-
AS-48: A bacteriocin with demonstrated antimicrobial properties. Preclinical studies have shown it to have low hemolytic activity in whole blood and a lack of pro-inflammatory effects in vitro.[2] At therapeutic concentrations (up to 27 μM), it showed a negligible propensity to cause cell death or impede cell growth.[2]
-
AE0047: A dihydropyridine-type calcium antagonist. In a study on obese Zucker rats, oral administration of 3 to 10 mg/kg/day for 7 days led to a dose-dependent decrease in plasma triglyceride levels.[3]
-
BDE-47: A polybrominated diphenyl ether and environmental contaminant. It is known to induce a range of toxic effects in marine organisms, including lethality, morphological damage, and reproductive toxicity.[4] In vitro studies on RAW264.7 macrophages have shown that BDE-47 exposure leads to decreased cell viability and increased apoptosis through the mitochondrial pathway.[5]
Industrial Compounds
It is important to distinguish research and therapeutic compounds from industrial chemicals that may share a similar nomenclature.
-
SAG™ 47 Antifoam Compound: A safety data sheet for this product indicates that its components are not hazardous or are below required disclosure limits.[6] Standard industrial hygiene practices are recommended for handling.[6]
References
- 1. Frontiers | Safety of unconventional antibody-drug conjugate L-DOS47 in a phase I/II monotherapy study targeting advanced NSCLC [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azelisaes-us.com [azelisaes-us.com]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of SA47 in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of SA47, a succinic acid-based compound, in mouse models. The following information is based on pharmacokinetic studies of a surrogate molecule, 13C-labeled succinic acid (13C4SA), and established best practices for murine in vivo studies.
Introduction
SA47 is a novel compound with potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for designing effective in vivo efficacy studies. These protocols provide standardized procedures for administering SA47 to mice and for collecting samples for pharmacokinetic analysis.
Pharmacokinetic Profile of a Surrogate
Pharmacokinetic parameters for a surrogate, 13C4SA, have been established in mice and provide a basis for initial dosing strategies for SA47.
Table 1: Pharmacokinetic Parameters of 13C4SA in Mouse Plasma
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (100 mg/kg) |
| Cmax | - | 629.7 ± 33.5 ng/mL |
| Tmax | - | 15 min |
| T1/2 | 0.56 ± 0.09 h | 0.83 ± 0.21 h |
| AUClast | 2222.8 ± 349.1 ng·h/mL | 321.7 ± 60.6 ng·h/mL |
| CL | 4574.5 ± 744.2 mL/h/kg | - |
| Vss | 520.8 ± 88.8 mL/kg | - |
| MRT | 0.11 ± 0.01 h | - |
| Bioavailability (F) | - | 1.5% |
Data presented as mean ± SD (n=3). Data adapted from a study on 13C4SA pharmacokinetics.[1]
Table 2: Tissue Distribution of 13C4SA Following Oral Administration (100 mg/kg)
| Tissue | Cmax (ng/g) | Tmax (min) |
| Liver | 1167.6 ± 183.4 | 15 |
| Brown Adipose Tissue (BAT) | 244.8 ± 68.6 | 15 |
| Inguinal White Adipose Tissue (IWAT) | 149.0 ± 29.3 | 15 |
| Kidneys | 128.8 ± 47.5 | 15 |
| Heart | 44.5 ± 17.0 | 15 |
| Brain | 13.3 ± 0.1 | 15 |
Data presented as mean ± SD (n=3). Data adapted from a study on 13C4SA tissue distribution.[1]
Experimental Protocols
The following are detailed protocols for the in vivo administration of SA47 in mice.
Materials
-
SA47 compound
-
Vehicle (e.g., sterile PBS, 0.5% methylcellulose)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory equipment for sample processing (centrifuge, freezer)
Dosing and Administration Workflow
The following diagram outlines the general workflow for a typical in vivo dosing experiment.
Caption: Workflow for in vivo dosing and pharmacokinetic analysis of SA47.
Detailed Administration Protocols
-
Preparation: Prepare the SA47 formulation in a suitable vehicle. Ensure the solution is homogenous. The recommended starting dose based on surrogate data is 100 mg/kg.[1]
-
Animal Handling: Gently restrain the mouse.
-
Administration: Insert a gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Post-Administration Monitoring: Observe the animal for any signs of distress.
-
Preparation: Prepare a sterile solution of SA47. The recommended starting dose based on surrogate data is 10 mg/kg.[1]
-
Animal Handling: Place the mouse in a restraining device to visualize the lateral tail vein.
-
Administration: Inject the SA47 solution slowly into the tail vein.
-
Post-Administration Monitoring: Apply gentle pressure to the injection site to prevent bleeding and monitor the animal.
-
Preparation: Prepare a sterile solution of SA47.
-
Animal Handling: Restrain the mouse to expose the abdomen.
-
Administration: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the solution.
-
Post-Administration Monitoring: Observe the animal for any signs of discomfort.
Blood and Tissue Collection for Pharmacokinetic Analysis
-
Blood Collection:
-
For serial sampling from the same mouse, collect small volumes of blood (e.g., 20-30 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
For terminal collection, blood can be collected via cardiac puncture under deep anesthesia.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Tissue Collection (Terminal):
-
At the end of the study, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the tissues.
-
Harvest the tissues of interest (e.g., liver, kidney, brain, adipose tissue).
-
Rinse the tissues, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
Signaling Pathway Considerations
While the specific signaling pathway of SA47 is under investigation, its parent compound, succinic acid, is a key intermediate in the Krebs cycle and can also act as a signaling molecule through its receptor, SUCNR1 (GPR91).
Caption: Putative signaling pathway of SA47 via the SUCNR1 receptor.
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with SA47 in mice. The pharmacokinetic data from the surrogate molecule, 13C4SA, offers a rational basis for dose selection and study design. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
Application Notes and Protocols for SA 47 in Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Subject: Preparation and use of "SA 47" in cell culture experiments, addressing the ambiguity of the term by providing protocols for both the UM-SCC-47 cell line and the chemical compound this compound, a Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Introduction
The term "this compound" is ambiguous and can refer to either the UM-SCC-47 human squamous cell carcinoma cell line or a chemical compound designated as this compound, which is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). To provide a comprehensive resource, this document details the preparation and application of both entities for cell culture experiments.
Part 1: UM-SCC-47 Cell Line
The UM-SCC-47 cell line is a valuable in vitro model for studying head and neck squamous cell carcinoma (HNSCC), particularly cases associated with the human papillomavirus (HPV).
Cell Line Characteristics
| Characteristic | Description |
| Origin | Primary tumor of the lateral tongue of a male patient.[1][2] |
| Disease | Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2] |
| HPV Status | Positive, containing 15-18 copies of integrated HPV-16.[1][2] |
| Doubling Time | Approximately 2.2 days.[3] |
| Morphology | Epithelial-like. |
| Culture Property | Adherent. |
Experimental Protocols
1. Thawing of Cryopreserved UM-SCC-47 Cells
This protocol is critical for ensuring maximum cell viability upon recovery from liquid nitrogen storage.
-
Materials:
-
Cryovial of UM-SCC-47 cells
-
Complete Growth Medium (DMEM High Glucose, 10% FBS, 1% Non-Essential Amino Acids), pre-warmed to 37°C
-
Sterile 15 mL conical tube
-
70% ethanol
-
Water bath at 37°C
-
T-75 tissue culture flask
-
-
Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.[1][2]
-
In a sterile biosafety cabinet, transfer the cell suspension to a 15 mL conical tube.
-
Slowly add 9 mL of pre-warmed complete growth medium to the tube, drop by drop, to avoid osmotic shock.[1][2]
-
Centrifuge the cell suspension at 300 x g for 2-3 minutes to pellet the cells and remove the cryoprotectant.[1][2]
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.[1][2]
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
The following day, replace the medium with fresh, pre-warmed complete growth medium to remove any remaining cryoprotectant and dead cells.[1][2]
-
2. Subculturing (Passaging) UM-SCC-47 Cells
Maintain the cells by passaging them when they reach approximately 90% confluency.[1][2]
-
Materials:
-
Confluent T-75 flask of UM-SCC-47 cells
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or Accutase
-
Complete Growth Medium
-
Sterile conical tubes and new culture flasks
-
-
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add 3-5 mL of Trypsin-EDTA or Accutase to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1][2]
-
Neutralize the trypsin by adding at least double the volume of complete growth medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 3-5 minutes.[1][2]
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Seed new flasks at a recommended split ratio of 1:3 to 1:6.
-
Add the appropriate volume of fresh medium and return the flasks to the incubator.
-
3. Cryopreservation of UM-SCC-47 Cells
-
Materials:
-
UM-SCC-47 cells in exponential growth phase
-
Cryopreservation Medium (Complete Growth Medium with 10% DMSO)[1]
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-
Procedure:
-
Follow steps 1-6 of the subculturing protocol.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot the cell suspension into sterile cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
Experimental Workflow Diagram
Caption: Workflow for UM-SCC-47 cell culture and experimentation.
Part 2: this compound (FAAH Inhibitor)
This compound is a selective and potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] Inhibition of FAAH can lead to increased levels of endocannabinoids, which have been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][4][5]
Compound Characteristics
| Characteristic | Description |
| Chemical Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester.[1] |
| Molecular Weight | 334.41 g/mol .[3] |
| Purity | ≥99% (HPLC).[1] |
| Storage | Store at -20°C.[1][3] |
| Solubility | Soluble to 100 mM in DMSO.[3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.34 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
2. Treatment of Cells with this compound
The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on studies with other FAAH inhibitors, a starting concentration range of 1-50 µM is recommended for initial experiments.[6][7]
-
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.
-
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Aspirate the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway Diagram
References
- 1. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:792236-07-8 | Selective FAAH inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SA 47 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SA 47 is a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive fatty acid amides. By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, which in turn modulate various physiological processes, including pain perception. This document provides detailed application notes and protocols for the utilization of this compound in preclinical pain research studies. While specific in vivo analgesic data for this compound is not extensively published in peer-reviewed literature, this document leverages data from other well-characterized, selective FAAH inhibitors, such as OL-135 and PF-3845, to provide researchers with expected outcomes and methodologies.
Mechanism of Action
This compound exerts its analgesic effects by preventing the breakdown of anandamide (AEA). Increased levels of AEA enhance the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endogenous cannabinoid system involved in pain modulation. Activation of CB1 receptors in the central and peripheral nervous systems can inhibit nociceptive signaling. Additionally, elevated levels of other fatty acid amides, such as palmitoylethanolamide (PEA), may contribute to the analgesic and anti-inflammatory effects through non-cannabinoid receptor pathways, including peroxisome proliferator-activated receptors (PPARs).
Signaling Pathway of FAAH Inhibition in Pain
Data Presentation: Efficacy of Selective FAAH Inhibitors in Preclinical Pain Models
Due to the limited availability of published quantitative data specifically for this compound, the following tables summarize the analgesic effects of other potent and selective FAAH inhibitors, OL-135 and PF-3845, in rodent models of inflammatory and neuropathic pain. These data provide a benchmark for the expected efficacy of this compound.
Table 1: Effect of FAAH Inhibitor OL-135 on Tactile Allodynia in Rat Models of Pain
| Pain Model | Treatment | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia | Reference |
| Mild Thermal Injury | Vehicle | - | 1.5 ± 0.2 | 0% | [1](--INVALID-LINK--) |
| OL-135 | 20 | 12.5 ± 1.5 | ~80% | [1](--INVALID-LINK--) | |
| Spinal Nerve Ligation | Vehicle | - | 2.0 ± 0.3 | 0% | [1](--INVALID-LINK--) |
| OL-135 | 20 | 10.0 ± 1.8 | ~60% | [1](--INVALID-LINK--) |
Table 2: Dose-Dependent Effect of FAAH Inhibitor PF-3845 on Mechanical Allodynia in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Inhibition of Allodynia | Reference |
| Vehicle | - | 2.5 ± 0.4 | 0% | [2](--INVALID-LINK--) |
| PF-3845 | 1 | 3.0 ± 0.5 | ~10% | [2](--INVALID-LINK--) |
| 3 | 5.5 ± 0.7 | ~40% | [2](--INVALID-LINK--) | |
| 10 | 9.0 ± 1.0 | ~80% | [2](--INVALID-LINK--) | |
| 30 | 9.5 ± 0.9 | ~85% | [2](--INVALID-LINK--) | |
| Naproxen | 10 | 7.5 ± 0.8 | ~65% | [2](--INVALID-LINK--) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the analgesic potential of this compound in common preclinical pain models.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation
This model is used to assess the efficacy of compounds against persistent inflammatory pain.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Acclimatization: House animals in a temperature- and light-controlled environment for at least 3 days prior to the experiment with ad libitum access to food and water.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments with the up-down method.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL (rats) or 20 µL (mice) of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the right hind paw.
-
Post-CFA Assessment: At 24 hours post-CFA injection, confirm the development of mechanical allodynia (a significant decrease in paw withdrawal threshold).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral gavage - p.o.). A typical dose range to explore for a novel FAAH inhibitor would be 1-30 mg/kg.
-
Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Calculate the percentage reversal of mechanical allodynia using the formula: % Reversal = [(Post-drug threshold - Post-CFA threshold) / (Baseline threshold - Post-CFA threshold)] x 100. Analyze data using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This model is used to study chronic neuropathic pain resulting from nerve injury.
Experimental Workflow:
References
Application Notes and Protocols for SA47 (SA4503) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SA47, also known as SA4503, is a potent and selective agonist for the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] The S1R is implicated in a multitude of cellular functions crucial for neuronal health, including the regulation of calcium homeostasis, modulation of ion channels, attenuation of ER stress, and promotion of neurotrophic factor signaling.[3][4][5] Consequently, SA47 has emerged as a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the use of SA47 in neuroscience research, including its binding characteristics, detailed experimental protocols for key applications, and visualization of its proposed signaling pathways and experimental workflows.
Data Presentation
Table 1: Binding Affinity of SA47 (SA4503) for Sigma Receptors
| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Selectivity (σ2/σ1) | Reference |
| SA4503 | σ1 | Guinea pig brain homogenates | --INVALID-LINK---pentazocine | 4.6 | - | 14-fold | [6] |
| SA4503 | σ2 | Guinea pig brain homogenates | [3H]DTG | 63.1 | - | - | [6] |
| SA4503 | σ1 | Guinea pig brain membranes | - | - | 17 ± 1.9 | ~106-fold | [2] |
| SA4503 | σ2 | Guinea pig brain membranes | - | - | 1800 ± 310 | - | [2] |
| SA4503 | σ1 | - | - | 1.75 - 4.63 | - | Modest (6- to 14-fold) | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress in Cultured Cortical Neurons
This protocol is adapted from a study investigating the neuroprotective effects of SA4503 against hydrogen peroxide (H₂O₂)-induced cell death in primary cortical neurons.[4]
1. Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27 and L-glutamine
-
SA47 (SA4503)
-
Hydrogen peroxide (H₂O₂)
-
BD1047 (S1R antagonist, for control experiments)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
2. Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
SA47 Pre-treatment:
-
Prepare stock solutions of SA47 in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture medium.
-
Replace the culture medium with the SA47-containing medium and incubate for 24 hours.
-
For antagonist control groups, co-incubate with BD1047.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in culture medium.
-
After the 24-hour pre-treatment with SA47, expose the neurons to H₂O₂ (e.g., 100 µM) for a specified duration (e.g., 6 hours).
-
-
Assessment of Cell Viability:
-
Following H₂O₂ exposure, wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions to quantify neuronal survival.
-
-
Biochemical Analysis (Optional):
-
To investigate the mechanism of action, cell lysates can be collected after treatment for Western blot analysis of key signaling proteins such as phosphorylated ERK (p-ERK) and total ERK, or for measuring levels of glutamate receptors like GluR1.[4]
-
Protocol 2: In Vivo Study of SA47 in a Mouse Model of Retinal Degeneration (rd10 mice)
This protocol is based on a study that evaluated the neuroprotective effects of SA4503 in the rd10 mouse model of retinitis pigmentosa.[7]
1. Materials:
-
rd10 mice
-
Wild-type control mice (e.g., C57BL/6J)
-
SA47 (SA4503)
-
Vehicle (e.g., 0.01 M PBS)
-
Electroretinography (ERG) equipment
-
Optical coherence tomography (OCT) equipment
-
Materials for tissue processing and histology (e.g., formalin, paraffin, microtome, H&E stain)
2. Procedure:
-
Animal Groups: Divide rd10 mice into a treatment group and a vehicle control group. Include a group of wild-type mice for baseline comparison.
-
SA47 Administration:
-
Beginning at postnatal day 14 (P14), administer SA47 (e.g., 1 mg/kg) or vehicle to the respective groups via intraperitoneal (i.p.) injection on alternate days.[7]
-
-
Functional Assessment (ERG):
-
At specified time points (e.g., P21, P28), perform ERG recordings to assess retinal function. This involves measuring the electrical responses of the retina to light stimuli.
-
-
Structural Assessment (OCT):
-
Use OCT to obtain in vivo cross-sectional images of the retina to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains photoreceptor cell bodies.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Fix the eyes in formalin, embed in paraffin, and section.
-
Perform hematoxylin and eosin (H&E) staining to visualize retinal morphology and quantify the number of surviving photoreceptor cells in the ONL.
-
Protocol 3: In Vivo Study of SA47 (Cutamesine) in a Rat Model of Ischemic Stroke
This protocol is derived from a pre-clinical study and a subsequent Phase II clinical trial investigating the efficacy of cutamesine (SA4503) in promoting recovery after ischemic stroke.[8][9]
1. Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Surgical instruments for inducing middle cerebral artery occlusion (MCAO)
-
SA47 (SA4503)
-
Vehicle (e.g., saline)
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
-
MRI scanner for infarct volume measurement
-
Materials for tissue processing and immunohistochemistry
2. Procedure:
-
Induction of Ischemic Stroke:
-
Induce focal cerebral ischemia by transient or permanent MCAO.
-
-
SA47 Administration:
-
Functional Recovery Assessment:
-
Perform a battery of behavioral tests at baseline (before stroke) and at multiple time points post-stroke to assess motor and neurological function.
-
-
Infarct Volume Measurement:
-
At the end of the treatment period, use MRI to determine the infarct volume.
-
-
Histological and Biochemical Analysis:
-
Euthanize the animals and perfuse the brains.
-
Process the brain tissue for histological analysis (e.g., Nissl staining) or immunohistochemistry to examine markers of neuroinflammation, synaptic plasticity, or apoptosis.
-
Protocol 4: In Vivo Microdialysis for Measuring Neurotransmitter Levels
This protocol provides a general framework for using in vivo microdialysis to assess the effect of SA47 on extracellular neurotransmitter levels in a specific brain region, such as the prefrontal cortex.[10]
1. Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
SA47 (SA4503)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
2. Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex).
-
-
Baseline Sample Collection:
-
Allow the animal to recover from surgery.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
-
SA47 Administration and Sample Collection:
-
Administer SA47 systemically (e.g., i.p. or s.c.).
-
Continue collecting dialysate samples to monitor changes in extracellular levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of the neurotransmitters of interest.[10]
-
Conclusion
SA47 (SA4503) is a versatile and potent tool for investigating the role of the sigma-1 receptor in the central nervous system. Its neuroprotective and cognitive-enhancing properties, demonstrated in a variety of in vitro and in vivo models, make it a compound of significant interest for both basic neuroscience research and the development of novel therapeutics for neurodegenerative and psychiatric disorders. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing SA47 to further elucidate the complex functions of the sigma-1 receptor and explore its therapeutic potential.
References
- 1. Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Microdialysis in vivo Evaluation of the effects of SA-4503, a Sigma1 Receptor Agonist, on the Levels of Monoamines in the Prefrontal Cortex of Conscious Rats | Auctores [auctoresonline.org]
Application Notes and Protocols for Assessing FAAH Inhibition by SA-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their activity, thereby modulating a wide range of physiological processes including pain perception, inflammation, and mood.[1] Inhibition of FAAH leads to an accumulation of anandamide and other bioactive lipids, which potentiates their effects on cannabinoid receptors (CB1 and CB2) and other targets. This enhancement of endocannabinoid tone presents a promising therapeutic strategy for various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[1][2]
SA-47 is a carbamate-based inhibitor of FAAH.[3] While detailed pharmacological data on SA-47 is not extensively published, it has been reported to be a highly selective inhibitor for FAAH in proteomic analyses.[4] These application notes provide a comprehensive protocol for assessing the inhibitory potential of SA-47 and other test compounds on FAAH activity using a robust in vitro fluorometric assay. The provided protocols are designed to guide researchers in determining key inhibitory parameters such as IC50 and in understanding the compound's mechanism of action.
FAAH Signaling Pathway and Therapeutic Rationale
FAAH is a key regulator of the endocannabinoid signaling pathway. Its inhibition by compounds like SA-47 leads to a cascade of downstream effects with therapeutic potential.
Quantitative Data on FAAH Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known FAAH inhibitors. This data can serve as a benchmark for interpreting the results obtained for SA-47 and other test compounds. The IC50 value for SA-47 should be determined experimentally using the protocols outlined below.
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| SA-47 | FAAH | To be determined | Carbamate | [3] |
| URB597 | FAAH | 12 | Irreversible | [4] |
| OL-135 | FAAH | 4.7 (Ki) | Reversible, Competitive | [4] |
| JZL195 | FAAH/MAGL | 12 (FAAH) | Dual Inhibitor | [4] |
| PF-3845 | FAAH | 0.23 (Ki) | Irreversible | N/A |
Experimental Protocols
In Vitro Fluorometric FAAH Inhibition Assay
This protocol describes a method to determine the in vitro potency of SA-47 in inhibiting FAAH activity using a fluorometric assay. The assay measures the hydrolysis of a non-fluorescent FAAH substrate, arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA), to the highly fluorescent product 7-amino, 4-methyl coumarin (AMC).
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
SA-47 (test inhibitor)
-
URB597 (positive control inhibitor)
-
DMSO (vehicle)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of SA-47 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the SA-47 stock solution in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a similar dilution series for the positive control, URB597.
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.
-
-
Enzyme Preparation:
-
Dilute the recombinant FAAH enzyme stock in ice-cold FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Plate Setup:
-
Add 170 µL of FAAH Assay Buffer to the 100% initial activity wells.
-
Add 180 µL of FAAH Assay Buffer to the background wells.
-
To the inhibitor wells, add FAAH Assay Buffer to bring the final volume to 200 µL after the addition of the inhibitor and enzyme.
-
Add 10 µL of the diluted SA-47, URB597, or vehicle to the appropriate wells.
-
Add 10 µL of the diluted FAAH enzyme to all wells except the background wells.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).
-
Correct for Background: Subtract the average reaction rate of the background wells from the rates of all other wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.
Cell-Based FAAH Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of SA-47 on FAAH in a cellular context.
Materials:
-
Mammalian cell line expressing FAAH (e.g., HEK293 cells overexpressing human FAAH, or a cell line with high endogenous FAAH expression)
-
Cell culture medium and supplements
-
SA-47
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., FAAH Assay Buffer with protease inhibitors)
-
BCA protein assay kit
-
Materials for the in vitro fluorometric FAAH assay (from section 4.1)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a suitable culture dish and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treat the cells with various concentrations of SA-47 or vehicle for a predetermined incubation time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysate Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold cell lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cellular proteins including FAAH.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method.
-
-
FAAH Activity Assay:
-
Perform the in vitro fluorometric FAAH assay as described in section 4.1, using the cell lysates as the source of the enzyme.
-
Normalize the FAAH activity to the protein concentration of each lysate sample (e.g., RFU/min/µg protein).
-
Data Analysis:
-
Calculate the percent inhibition of FAAH activity for each concentration of SA-47 relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the SA-47 concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for screening FAAH inhibitors and the logical relationship between FAAH inhibition and its downstream therapeutic effects.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
SA-47: A Selective FAAH Inhibitor for Cannabinoid Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SA-47 is a carbamate-based compound identified as a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides[3]. By inhibiting FAAH, SA-47 effectively increases the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets[4][5]. This property makes SA-47 a valuable tool compound for investigating the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide an overview of SA-47, its mechanism of action, and general protocols for its use in cannabinoid research.
Mechanism of Action
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. The activity of endocannabinoids like anandamide is tightly controlled by their synthesis on demand and rapid degradation. FAAH, an integral membrane enzyme, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine[3].
SA-47 acts as a covalent inhibitor, carbamylating the active site serine nucleophile (Ser241) of FAAH, which leads to the inactivation of the enzyme[3][6]. This inhibition results in a localized and sustained increase in the concentration of anandamide and other fatty acid amides at their sites of action. The elevated endocannabinoid levels then lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades.
Biochemical Data
| Parameter | Result | Method | Reference |
| Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) | - | [1][2] |
| Inhibitor Class | Carbamate | - | [1][2] |
| Selectivity | Exceptionally selective for FAAH | Activity-Based Protein Profiling (ABPP) | [3] |
| Off-Target Activity | Minimal inhibition of other serine hydrolases and carboxylesterases | Carboxylesterase Screening | [3] |
| In Vivo Activity | Reduction of visceral pain | Phenylbenzoquinone-induced writhing in mice | [3] |
Note: Specific quantitative data for IC50, Ki, and binding affinities for cannabinoid receptors are not publicly available.
Experimental Protocols
The following are general protocols that can be adapted for the use of SA-47 in cannabinoid research. It is recommended that researchers optimize these protocols for their specific experimental conditions.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the inhibitory activity of compounds like SA-47 against FAAH.
Materials:
-
Recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
SA-47
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of SA-47 in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the SA-47 dilutions or vehicle control.
-
Add the FAAH enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately begin measuring the fluorescence in kinetic mode at an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 340-360 nm / 450-465 nm) for a defined period (e.g., 30 minutes) at 37°C[7].
-
Determine the rate of reaction for each concentration of SA-47.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Visceral Pain Model (Phenylbenzoquinone-Induced Writhing)
This protocol describes a common model for assessing the analgesic effects of compounds in response to chemically induced visceral pain.
Materials:
-
Male ICR mice
-
SA-47
-
Vehicle solution
-
Phenylbenzoquinone (PBQ) solution (e.g., 2 mg/kg in ethanol, diluted in saline)
-
Observation chambers
Procedure:
-
Acclimatize the mice to the testing environment.
-
Administer SA-47 or vehicle via the desired route (e.g., intraperitoneal or oral) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer PBQ intraperitoneally to induce the writhing response[2][8].
-
Immediately after PBQ injection, place the mice in individual observation chambers.
-
Record the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a defined observation period (e.g., 5 to 10 minutes)[2].
-
Compare the mean number of writhes in the SA-47-treated groups to the vehicle-treated control group to determine the analgesic effect.
Selectivity Profiling
Activity-Based Protein Profiling (ABPP): This chemical proteomic technique is used to assess the selectivity of enzyme inhibitors in a native biological system. It employs active site-directed chemical probes to profile the functional state of entire enzyme families. For a compound like SA-47, competitive ABPP would be performed where the proteome is pre-incubated with SA-47 before treatment with a broad-spectrum serine hydrolase probe. The reduction in probe labeling of FAAH compared to other serine hydrolases indicates the selectivity of SA-47[9][10].
Carboxylesterase Screening: To further assess selectivity, SA-47 would be tested against a panel of purified or recombinant carboxylesterase enzymes. The inhibitory activity is typically measured using a chromogenic or fluorogenic substrate specific for carboxylesterases. The lack of significant inhibition of these enzymes, as has been reported for SA-47, confirms its high selectivity for FAAH[1].
Conclusion
SA-47 is a valuable tool compound for cannabinoid research due to its high selectivity as a FAAH inhibitor. By elevating endogenous anandamide levels, SA-47 allows for the investigation of the endocannabinoid system's role in various physiological and disease states without the confounding off-target effects associated with less selective inhibitors or direct-acting cannabinoid receptor agonists. The provided general protocols serve as a starting point for researchers to explore the potential of SA-47 in their studies. Further publication of detailed quantitative data and specific experimental protocols for SA-47 will greatly enhance its utility in the scientific community.
References
- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.12. Carboxylesterase Activity Assay [bio-protocol.org]
- 5. patents.justia.com [patents.justia.com]
- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Anandamide Levels Following Treatment with the FAAH Inhibitor SA-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme responsible for the degradation of anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can potentiate its therapeutic effects. SA-47 is a selective and potent inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for various neurological and psychiatric disorders.[1][2] This application note provides detailed protocols for measuring changes in anandamide levels in biological samples following treatment with SA-47, utilizing two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While specific quantitative data for anandamide elevation following SA-47 treatment is not extensively published, this document will utilize representative data from other well-characterized FAAH inhibitors, such as URB597 and JNJ-1661010, to illustrate the expected outcomes.[3][4][5][6][7] It has been reported that FAAH inhibitors can lead to a significant increase in anandamide levels in both brain and plasma.[3][4][5][6][7]
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by SA-47 prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2).
Caption: Mechanism of FAAH inhibition by SA-47.
Experimental Protocols
In Vivo Animal Study Design
Objective: To determine the effect of SA-47 on anandamide levels in rodent brain and plasma.
Materials:
-
SA-47
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Collection tubes with anticoagulant (e.g., EDTA)
-
Liquid nitrogen
-
Homogenizer
Procedure:
-
Acclimatize animals for at least 7 days prior to the experiment.
-
Divide animals into treatment and control groups (n=6-8 per group).
-
Administer SA-47 (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups.
-
At selected time points post-administration (e.g., 1, 4, 8, and 24 hours), anesthetize the animals.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Following blood collection, perfuse the animals with ice-cold saline.
-
Dissect the brain and specific regions of interest (e.g., prefrontal cortex, hippocampus).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
Sample Preparation for Anandamide Measurement
A. Plasma Extraction (for LC-MS/MS and ELISA)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS, e.g., AEA-d8).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for the chosen analytical method (e.g., 100 µL of 50% methanol for LC-MS/MS).
B. Brain Tissue Extraction (for LC-MS/MS and ELISA)
-
Weigh the frozen brain tissue.
-
Add 1 mL of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA) per 100 mg of tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
To 100 µL of the homogenate, add 200 µL of ice-cold acetonitrile with internal standard.
-
Follow steps 3-6 from the plasma extraction protocol.
Anandamide Quantification by LC-MS/MS
Principle: Liquid chromatography separates anandamide from other components in the sample, and tandem mass spectrometry provides sensitive and specific detection and quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
Typical LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute anandamide (e.g., start at 60% B, increase to 95% B)
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Anandamide: e.g., 348.3 > 62.1
-
AEA-d8 (Internal Standard): e.g., 356.3 > 62.1
-
Protocol:
-
Prepare a standard curve of anandamide in the appropriate matrix (e.g., charcoal-stripped plasma or homogenization buffer).
-
Inject prepared samples and standards onto the LC-MS/MS system.
-
Integrate the peak areas for anandamide and the internal standard.
-
Calculate the concentration of anandamide in the samples by comparing the peak area ratios to the standard curve.
Anandamide Quantification by ELISA
Principle: A competitive immunoassay where anandamide in the sample competes with a labeled anandamide for binding to a limited number of antibody sites.
Materials:
-
Commercially available Anandamide ELISA kit
-
Microplate reader
Protocol: (This is a general protocol; refer to the specific kit manual for detailed instructions)
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples as per the kit instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated anandamide to each well.
-
Incubate for the specified time at the recommended temperature (e.g., 1-2 hours at 37°C).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the anandamide concentration in the samples based on the standard curve.
Experimental Workflow
Caption: Workflow for measuring anandamide levels.
Data Presentation
The following tables present representative data on the elevation of anandamide levels following treatment with FAAH inhibitors, which can be expected to be similar for SA-47.
Table 1: Representative Anandamide Levels in Rat Brain Homogenate Following FAAH Inhibitor Treatment
| Treatment Group | Time Post-Dose (hours) | Anandamide (pmol/g tissue) | Fold Change vs. Vehicle |
| Vehicle | 4 | 5.2 ± 0.8 | 1.0 |
| FAAH Inhibitor (e.g., JNJ-1661010, 20 mg/kg) | 4 | 7.3 ± 1.1 | ~1.4[3] |
| Vehicle | 1 | 4.9 ± 0.7 | 1.0 |
| FAAH Inhibitor (e.g., URB597, 0.3 mg/kg) | 1 | 19.6 ± 2.5 | ~4.0[4] |
Table 2: Representative Anandamide Levels in Monkey Brain Regions Following FAAH Inhibitor (URB597, 0.3 mg/kg, i.v.) Treatment
| Brain Region | Vehicle (pmol/g tissue) | FAAH Inhibitor (pmol/g tissue) | Fold Change |
| Midbrain | 1.5 ± 0.2 | 4.8 ± 0.6 | ~3.2[4] |
| Putamen | 2.1 ± 0.3 | 6.5 ± 0.9 | ~3.1[4] |
| Nucleus Accumbens | 1.8 ± 0.2 | 5.1 ± 0.7 | ~2.8[4] |
| Prefrontal Cortex | 2.5 ± 0.4 | 7.8 ± 1.1 | ~3.1[4] |
| Thalamus | 1.2 ± 0.1 | 4.1 ± 0.5 | ~3.4[4] |
| Amygdala | 1.9 ± 0.3 | 5.9 ± 0.8 | ~3.1[4] |
| Hippocampus | 2.3 ± 0.3 | 7.2 ± 1.0 | ~3.1[4] |
Table 3: Representative Anandamide Levels in Rat Plasma Following FAAH Inhibitor (URB597, 10 mg/kg) Treatment
| Time Post-Dose (minutes) | Vehicle (pmol/mL) | FAAH Inhibitor (pmol/mL) | Fold Change |
| 60 | 0.9 ± 0.2 | 2.1 ± 0.3 | ~2.3[6] |
| 240 | 0.9 ± 0.2 | 2.5 ± 0.4 | ~2.8[6] |
Conclusion
This application note provides a comprehensive guide for researchers to measure anandamide levels following treatment with the FAAH inhibitor SA-47. The detailed protocols for in vivo studies, sample preparation, and quantification by LC-MS/MS and ELISA, along with representative data, offer a solid framework for investigating the pharmacodynamic effects of SA-47 and other FAAH inhibitors. The provided diagrams illustrate the underlying biological pathway and the experimental workflow, aiding in the conceptual understanding and practical execution of these studies. Accurate measurement of anandamide levels is critical for understanding the therapeutic potential of FAAH inhibitors in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SA4503 Dosage for Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SA4503 for behavioral studies. SA4503, also known as Cutamesine, is a potent and selective sigma-1 (σ1) receptor agonist investigated for its potential as a novel cognitive enhancer and antidepressant.[1][2][3] Proper dosage optimization is critical for obtaining reliable and reproducible results in preclinical behavioral research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SA4503?
A1: SA4503 is a potent and selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4][5] Its activation of the σ1 receptor modulates various downstream signaling pathways, including the MAPK/ERK pathway, and influences neurotransmitter systems such as acetylcholine and dopamine.[2][4][6][7][8] This multifaceted mechanism contributes to its neuroprotective and cognitive-enhancing effects.
Q2: What is a typical starting dose range for SA4503 in rodent behavioral studies?
A2: Based on published literature, a common starting dose range for SA4503 in mice is 0.03 to 1 mg/kg administered subcutaneously (s.c.).[1] For rats, intraperitoneal (i.p.) injections of 0.1 to 1 mg/kg have been used.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model.
Q3: How should SA4503 be prepared and administered for in vivo studies?
A3: The dihydrochloride salt of SA4503 is typically dissolved in a sterile, physiologically compatible vehicle such as saline (0.9% NaCl). The route of administration can influence the pharmacokinetic profile and behavioral effects. Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are the most commonly reported routes for behavioral studies.[1][8] Ensure the final injection volume is appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
Q4: What are the known side effects or toxicity concerns with SA4503 at effective doses?
A4: Preclinical studies and Phase II clinical trials in humans have generally shown SA4503 to be safe and well-tolerated.[9] In rodent studies, SA4503 did not produce cholinomimetic side-effects like catalepsy, which can be observed with other cognitive enhancers.[6][7] However, at higher doses, it may alter the activity of midbrain dopamine neurons.[8] As with any compound, it is essential to monitor animals for any signs of adverse effects, especially during initial dose-finding studies. Long-term administration in a mouse model for up to 42 days and in a 28-day clinical trial did not report toxicity.[5][9]
Q5: Can SA4503 be co-administered with other compounds?
A5: Yes, SA4503 has been co-administered with other agents in research settings. For instance, its effects can be blocked by σ1 receptor antagonists like haloperidol or BD1047.[1][2] When planning co-administration studies, it is important to consider potential pharmacokinetic and pharmacodynamic interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of behavioral effect at expected doses. | - Suboptimal dose for the specific animal strain, age, or sex.- Inappropriate route of administration.- Degradation of the compound. | - Perform a full dose-response curve to identify the optimal dose.- Consider alternative administration routes (e.g., s.c. vs. i.p.).- Prepare fresh solutions of SA4503 for each experiment and verify its integrity. |
| High variability in behavioral responses. | - Inconsistent drug administration technique.- Environmental stressors affecting animal behavior.- Individual differences in drug metabolism. | - Ensure all injections are administered consistently by trained personnel.- Acclimatize animals to the testing environment to minimize stress.- Increase the sample size to account for individual variability. |
| Unexpected or biphasic dose-response (bell-shaped curve). | - This is a known characteristic of SA4503 in some behavioral paradigms.[1] | - This is not necessarily an issue but a feature of the drug's pharmacology. A comprehensive dose-response study is essential to fully characterize the effective dose range and identify the peak effective dose. |
| Signs of animal distress or adverse effects. | - Dose may be too high.- Interaction with other experimental variables. | - Immediately lower the dose or cease administration.- Carefully review the experimental protocol for any confounding factors.- Consult with a veterinarian. |
Quantitative Data Summary
The following table summarizes typical dosage ranges and administration routes for SA4503 in rodent behavioral studies based on published literature.
| Animal Model | Behavioral Test | Dosage Range | Route of Administration | Reference |
| Mice | Y-maze, Passive Avoidance | 0.03 - 1 mg/kg | Subcutaneous (s.c.) | [1] |
| Rats | Electrophysiology (dopamine neuron activity) | 0.1 - 1 mg/kg | Intraperitoneal (i.p.) | [8] |
| Rats | Microdialysis (acetylcholine release) | Not specified in dose/kg | In vitro brain slices | [7] |
Experimental Protocols
Protocol 1: Preparation of SA4503 for Injection
-
Materials:
-
SA4503 dihydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of SA4503 based on the desired final concentration and injection volume.
-
Weigh the SA4503 powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution appropriately (as recommended by the manufacturer) and protect it from light. Prepare fresh solutions for each experimental day.
-
Protocol 2: Administration of SA4503 for a Behavioral Study in Mice
-
Acclimation:
-
Acclimate mice to the housing and testing rooms for at least one week before the experiment.
-
Handle the mice for several days leading up to the experiment to reduce stress.
-
-
Drug Administration:
-
On the day of the experiment, allow mice to acclimate to the testing room for at least 30 minutes.
-
Prepare the SA4503 solution as described in Protocol 1.
-
Gently restrain the mouse and administer the calculated dose of SA4503 via subcutaneous (s.c.) injection into the loose skin over the back of the neck.
-
Administer a vehicle control (0.9% saline) to the control group using the same volume and route of administration.
-
-
Behavioral Testing:
-
The timing of the behavioral test relative to the injection is critical. Based on literature, a pre-treatment time of 30 minutes is often used.
-
Conduct the behavioral test according to the established protocol for the specific paradigm (e.g., Y-maze, forced swim test).
-
Visualizations
Caption: Signaling pathway of SA4503 via the Sigma-1 receptor.
Caption: Experimental workflow for SA4503 dosage optimization.
References
- 1. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cutamesine - Wikipedia [en.wikipedia.org]
- 5. SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models [mdpi.com]
- 6. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of acetylcholine release by SA4503, a novel sigma 1 receptor agonist, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic administration of the selective sigma1 receptor agonist SA4503 significantly alters the activity of midbrain dopamine neurons in rats: An in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SA 47 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected side effects observed during in vivo experiments with SA 47, a hypothetical MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical skin rash in our animal models treated with this compound, which was not anticipated. What could be the underlying cause?
A1: This is a known, though seemingly paradoxical, side effect of MEK inhibitors. The inhibition of the MAPK/ERK pathway in keratinocytes can disrupt normal skin homeostasis and lead to a hyperproliferative and inflammatory response, often manifesting as a rash. It is thought to be a class-specific effect. We recommend performing a skin biopsy and analyzing for markers of inflammation and cell proliferation.
Q2: Our animal models are showing elevated levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) after treatment with this compound. Is this an expected on-target effect?
A2: While MEK inhibition is generally expected to have anti-inflammatory effects in some contexts, the paradoxical activation of inflammatory pathways can occur in certain cell types or tissues. This may be due to feedback loops or off-target effects on other signaling pathways. We advise conducting a dose-response study to see if the effect is dose-dependent and to perform ex vivo stimulation of immune cells to pinpoint the source of cytokine production.
Q3: We have noticed a transient increase in tumor growth in a small subset of our xenograft models at the initiation of this compound treatment. Why would an MEK inhibitor cause a temporary increase in tumor size?
A3: This is a rare but reported phenomenon with some kinase inhibitors. One hypothesis is the rapid induction of feedback signaling pathways that can temporarily overcome the MEK inhibition. For instance, the inhibition of MEK can lead to the activation of other pro-survival pathways (e.g., PI3K/AKT) in some cancer cells, leading to a short-term growth spurt before the primary inhibitory effect of this compound takes over. We recommend analyzing early-stage tumors for the activation of alternative signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Dermatological Toxicities (Skin Rash)
Symptoms: Redness, inflammation, and lesions on the skin of treated animals.
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Ensure the correct dose of this compound was administered and that the vehicle is not causing the irritation.
-
Perform Histopathology: Collect skin biopsies from affected and control animals. Analyze for acanthosis, hyperkeratosis, and inflammatory cell infiltrates.
-
Immunohistochemistry (IHC): Stain skin sections for proliferation markers (e.g., Ki-67) and inflammatory markers (e.g., CD45, F4/80).
-
Dose De-escalation: Determine if the skin rash is dose-dependent by testing lower doses of this compound.
Issue 2: Systemic Inflammatory Response
Symptoms: Elevated serum levels of pro-inflammatory cytokines; potential weight loss in animals.
Troubleshooting Steps:
-
Cytokine Profiling: Use a multiplex immunoassay (e.g., Luminex) or ELISA to confirm and quantify the specific cytokines that are elevated.
-
Isolate Immune Cell Populations: Use flow cytometry to isolate specific immune cell populations (e.g., macrophages, T cells) from the spleen or peripheral blood and assess their activation state.
-
Ex Vivo Stimulation: Treat isolated immune cells with this compound ex vivo to determine if the drug directly stimulates cytokine production.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Serum Cytokine Levels
| This compound Dose (mg/kg) | Mean IL-6 (pg/mL) ± SD | Mean TNF-α (pg/mL) ± SD |
| Vehicle Control | 15.2 ± 3.1 | 25.5 ± 5.8 |
| 10 | 45.8 ± 8.2 | 78.1 ± 12.4 |
| 25 | 120.5 ± 22.7 | 215.9 ± 35.1 |
| 50 | 250.1 ± 45.3 | 450.6 ± 60.2 |
Table 2: Histopathological Findings in Skin Biopsies
| Treatment Group | Acanthosis Score (0-4) | Hyperkeratosis Score (0-4) | Inflammatory Infiltrate Score (0-4) |
| Vehicle Control | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| This compound (25 mg/kg) | 3.2 ± 0.5 | 2.8 ± 0.4 | 3.5 ± 0.6 |
Experimental Protocols
Protocol 1: Cytokine Quantification by ELISA
-
Sample Collection: Collect blood from animals via cardiac puncture or tail vein bleed. Allow the blood to clot and centrifuge to separate the serum.
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-mouse IL-6). Incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Protocol 2: Immunohistochemistry (IHC) for Ki-67 in Skin Tissue
-
Tissue Preparation: Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (anti-Ki-67) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Mount the slides and visualize under a microscope. Quantify the percentage of Ki-67-positive cells in the epidermis.
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for investigating unexpected skin rash with this compound.
Caption: Logical diagram of on-target vs. potential off-target effects of this compound.
Improving the stability of SA 47 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of SA 47 in solution during their experiments.
Troubleshooting Guide: Common Issues with this compound in Solution
This guide addresses specific problems you may encounter with this compound stability and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound from solution. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. | - Consult the solubility data table below. - Consider using a different solvent, such as DMSO, where this compound has higher solubility.[1] - For aqueous solutions, the addition of a co-solvent may be necessary. - Prepare a more dilute stock solution. |
| Temperature Effects: Solubility can be temperature-dependent. The compound may have been stored at a low temperature. | - Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound.[1] - Store stock solutions at the recommended temperature of -80°C and allow them to fully equilibrate to room temperature before use.[2] | |
| pH-Dependent Solubility: The pH of the solution may not be optimal for keeping this compound dissolved. | - For aqueous buffers, assess the pH of your solution. Although specific pH-solubility data for this compound is not widely available, carbamate-containing compounds can have pH-dependent solubility.[3] - The use of 1eq. HCl suggests that solubility may be enhanced in acidic conditions.[1] | |
| Loss of this compound activity in an assay over time. | Chemical Degradation: this compound may be degrading in your experimental conditions. | - Assess the purity of your stock solution using HPLC to check for degradation products. - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2] |
| Hydrolysis: The carbamate ester functional group in this compound is susceptible to hydrolysis, especially in acidic or alkaline conditions.[4][5] | - Maintain the pH of your solution within a neutral range if possible. - Avoid prolonged storage in aqueous buffers. Prepare fresh dilutions from a DMSO stock immediately before use. | |
| Oxidation: The piperidine ring in this compound could be susceptible to oxidation.[6] | - If your assay is sensitive to oxidation, consider degassing your buffers or working under an inert atmosphere. | |
| Photodegradation: Exposure to light, particularly UV light, can cause the degradation of carbamate compounds.[7][8][9] | - Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of Degradation Products: This indicates instability of this compound under your storage or experimental conditions. | - This is a clear sign of compound breakdown. It is advisable to use a fresh batch of this compound. - Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method (see Experimental Protocols).[10][11] |
| Contamination: The solution may have been contaminated. | - Ensure proper aseptic handling techniques and use sterile, high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound, as it is soluble up to 100 mM in DMSO.[1] For some applications, dissolving in 1eq. HCl up to 50 mM is also an option.[1]
Q2: How should I store my this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound in an appropriate solvent at -80°C.[2] For short-term storage, -20°C is acceptable. It is best to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated out of my aqueous buffer. What can I do?
A3: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. You can try to redissolve it by gentle warming and vortexing.[1] For future experiments, consider preparing a more concentrated stock in DMSO and then diluting it to the final concentration in your aqueous buffer immediately before use. This minimizes the time the compound is in a lower solubility environment.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which contains a carbamate ester and a piperidine ring, the most probable degradation pathways are:
-
Hydrolysis: The carbamate ester bond can be cleaved by acid or base-catalyzed hydrolysis, which would break the molecule into separate piperidine-containing and methylamino-oxoethyl fragments.[4][5]
-
Oxidation: The nitrogen atom in the piperidine ring can be oxidized.[6]
-
Photodegradation: Exposure to light can lead to the cleavage of the carbamate group.[7][8][9]
Q5: Is this compound sensitive to pH?
A5: While specific data is limited, the carbamate functional group suggests that this compound's stability could be pH-dependent. Carbamates are generally more stable in neutral conditions and can undergo hydrolysis in strongly acidic or basic solutions.[2][4] The reported solubility in 1eq. HCl also indicates that its solubility is influenced by pH.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mM | Room Temperature | Recommended for stock solutions.[1] |
| 1 eq. Hydrochloric Acid (HCl) | 50 mM | Room Temperature | May be useful for specific applications requiring an acidic solution.[1] |
| Ethanol, Methanol, PBS | Data not available | Room Temperature | Empirical determination is recommended. |
Note: For aqueous buffers like PBS, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a serial dilution into the aqueous buffer.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Ethanol, PBS pH 7.4)
-
Sealed glass vials
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: Stability Assessment of this compound by HPLC (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method for this compound.[10][11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix this compound solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, longer time points may be necessary.
-
Sample Analysis:
-
Neutralize the acid and base-hydrolyzed samples before injection.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which represent degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the method can detect degradation products.[10]
-
Recommended Starting HPLC Conditions for this compound:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient of acetonitrile and water or a buffer like 10 mM potassium phosphate.[7][8]
-
Detection: UV detection, wavelength to be determined by measuring the UV absorbance spectrum of this compound (typically between 200-400 nm).
-
Flow Rate: 1.0 mL/min.
Visualizations
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound solution instability.
References
- 1. This compound | CAS:792236-07-8 | Selective FAAH inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pnas.org [pnas.org]
- 3. A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. | Semantic Scholar [semanticscholar.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting In Vitro Assay Variability
A Note on "SA 47": The term "this compound" does not correspond to a standardized or widely recognized in vitro assay in the scientific literature based on initial searches. It is possible that this is an internal designation, a novel assay, or a typographical error. The following troubleshooting guide provides comprehensive advice applicable to a wide range of cell-based in vitro assays. Should "this compound" refer to a specific molecule or target, such as the drug candidate ASC47 , the therapeutic target CD47 , or the yeast strain Saccharomyces cerevisiae Sc47 , the general principles outlined below will still be highly relevant.
This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate common sources of variability in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vitro assays?
Variability in in vitro assays can be broadly categorized into three main areas:
-
Pre-analytical Variability: This includes factors related to the biological materials and reagents before the experiment begins. Key contributors are donor-specific factors (genetics, age, health status), inconsistent sample handling and processing, and the quality and storage of reagents.[1] Cell line characteristics, such as passage number, can also significantly influence experimental outcomes.[2][3]
-
Analytical Variability: This arises during the execution of the assay itself. Operator-dependent differences in techniques (e.g., pipetting, cell counting, washing), lot-to-lot variation of reagents like antibodies and media, and issues with instrumentation (e.g., improper calibration of pipettes or plate readers) are major factors.[1][4]
Q2: How does cell passage number affect my assay results?
High passage numbers can lead to significant alterations in cell lines over time.[3] These changes can include modifications in morphology, growth rates, protein expression, and responsiveness to stimuli, all of which can increase assay variability and reduce reproducibility.[3] It is generally recommended to keep the passage number of cell lines as low as possible.[3]
Q3: What is the "edge effect" and how can I minimize it?
The "edge effect" refers to the phenomenon where wells on the periphery of a microplate behave differently from the interior wells, often due to temperature and humidity gradients during incubation. This can lead to higher or lower evaporation rates and temperature fluctuations in the outer wells, resulting in inconsistent cell growth and assay signals.
To minimize the edge effect:
-
Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Ensure proper sealing of the plate with high-quality seals.
-
Use a water pan inside the incubator to maintain high humidity.
-
Allow plates to equilibrate to room temperature before adding reagents.
Q4: How critical is reagent quality and consistency?
Reagent quality is a cornerstone of reproducible research. Lot-to-lot variability in critical reagents such as antibodies, growth factors, and serum can introduce significant errors.[1] It is crucial to qualify new lots of reagents against a known standard before use in critical experiments. Additionally, improper storage or the use of expired reagents can lead to a loss of activity and unreliable results.[1]
Troubleshooting Guides
Issue 1: High Coefficient of Variation (CV%) Between Replicates
Q: My replicate wells show a high degree of variability (CV% > 15%). What are the potential causes and how can I fix this?
A: High CV% is a common issue that can often be traced back to technical inconsistencies.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and use consistent technique (e.g., consistent speed and immersion depth). For multi-channel pipettes, check that all channels are dispensing equal volumes.[5] |
| Poorly Mixed Reagents | Thoroughly mix all reagents, including diluted samples and antibody solutions, before adding them to the plate.[5] |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between seeding groups of wells to prevent settling. |
| Bubbles in Wells | Be careful to avoid introducing bubbles when pipetting. If bubbles are present before reading the plate, they can be popped with a sterile needle.[5] |
| Automated Plate Washer Issues | If using an automated washer, ensure all dispensing heads are unblocked and dispensing the correct volume of wash buffer.[5] |
Troubleshooting Workflow for High CV%
Caption: A decision tree for troubleshooting high coefficient of variation.
Issue 2: Inconsistent or Weak Positive Control Signal
Q: My positive control is showing a weak or absent signal, invalidating my assay results. What should I investigate?
A: A failing positive control points to a fundamental problem with the assay's ability to detect the expected biological response.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Stimulant Concentration | Perform a dose-response experiment to determine the optimal concentration of the stimulating agent (e.g., antigen, mitogen).[1] |
| Poor Cell Viability or Health | Assess cell viability before starting the assay (typically >90% is required). Ensure cells are healthy and not stressed from culture conditions.[1] |
| Incorrect Reagent Preparation or Storage | Verify that all reagents, especially critical ones like antibodies or cytokines, were prepared correctly and have not expired. Improper storage can lead to loss of activity.[1] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can alter cellular responses and lead to unreliable results.[3] |
| Inappropriate Assay Timing | The timing of the analysis is crucial. The optimal time point for measuring the response should be determined through a time-course experiment.[2] |
Signaling Pathway and Assay Readout
Caption: A simplified diagram of a signaling pathway leading to an assay readout.
Experimental Protocols & Methodologies
General Cell-Based Assay Workflow
A standardized workflow is critical for reducing variability.
Caption: A generalized workflow for conducting a cell-based in vitro assay.
Methodology: Cell Seeding
-
Cell Culture: Culture cells under standardized conditions, ensuring they are in the logarithmic growth phase at the time of harvesting.
-
Harvesting: Detach adherent cells using a minimal concentration of trypsin-EDTA and incubate for the shortest time necessary to avoid cell surface protein damage. Neutralize the trypsin with media containing serum. For suspension cells, gently pellet and resuspend.
-
Cell Counting: Use a hemocytometer or an automated cell counter to determine the cell concentration. Perform the count in triplicate to ensure accuracy.
-
Viability Check: Perform a viability assay (e.g., trypan blue exclusion). Proceed only if viability is >90%.
-
Dilution: Dilute the cell suspension to the desired final seeding concentration in pre-warmed, complete culture medium.
-
Seeding: Gently swirl the cell suspension flask before aspirating cells for each row or column of the microplate to prevent settling and ensure a homogenous mixture throughout the plating process.
Data Presentation: Acceptable Assay Performance Metrics
Quantitative metrics are essential for monitoring assay performance over time.
| Parameter | Acceptable Range | Notes |
| Coefficient of Variation (CV%) | < 15% | For intra-plate replicates. Lower is better. |
| Signal-to-Background (S/B) Ratio | > 3 | Ratio of the positive control signal to the negative (background) control signal. |
| Z-Factor (Z') | > 0.5 | A measure of assay quality, taking into account both signal window and data variation. An assay with a Z' between 0.5 and 1.0 is considered excellent. |
| Cell Viability (Pre-assay) | > 90% | Ensures that the starting cell population is healthy. |
References
Technical Support Center: Investigating Potential Off-Target Effects of SA-47
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting potential off-target effects of the hypothetical small molecule inhibitor, SA-47. The information presented here is a general framework based on established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A: Off-target effects occur when a drug or small molecule, such as SA-47, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to a variety of complications, including misleading experimental results, cellular toxicity, and adverse side effects in clinical settings. Therefore, a thorough understanding and mitigation of off-target effects are critical for ensuring the efficacy and safety of a potential therapeutic agent.
Q2: How can I begin to determine if SA-47 is exhibiting off-target effects in my experiments?
A: A multi-faceted approach is recommended to investigate potential off-target activity. This can include:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known effects of inhibiting the intended target. Any discrepancies may suggest that SA-47 is interacting with other molecules.
-
Dose-Response Analysis: Perform a dose-response curve and compare the potency of SA-47 for the observed phenotype with its potency for on-target engagement. A significant difference in potency can indicate an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ an inhibitor of the same primary target that has a different chemical structure. If this second inhibitor does not produce the same phenotype, it is likely that the initial observations with SA-47 are due to off-target effects.
-
Rescue Experiments: Overexpress the intended target in your experimental system. If the phenotype induced by SA-47 is not reversed, it suggests the involvement of other targets.
Q3: What are some common experimental methods to identify the specific off-target proteins of SA-47?
A: Several established techniques can be utilized to identify the specific proteins that SA-47 may be interacting with off-target:
-
Proteomics-Based Approaches: Mass spectrometry can be used to quantify changes in the entire proteome of cells after treatment with SA-47.[2][3] This can reveal unexpected alterations in protein levels, providing clues to off-target interactions.
-
Kinase Profiling: If SA-47 is a kinase inhibitor, its selectivity can be assessed by screening it against a large panel of kinases. This will identify any unintended kinase targets.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of SA-47 and its similarity to other compounds with known targets.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Troubleshooting Steps |
| Observed cellular phenotype is inconsistent with the known function of the intended target. | Off-target effects of SA-47. | 1. Perform a dose-response analysis to compare on-target and phenotypic potencies. 2. Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated. 3. Conduct a rescue experiment by overexpressing the intended target. |
| SA-47 demonstrates toxicity in cell lines at concentrations required for target inhibition. | Off-target toxicity. | 1. Screen SA-47 against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen using a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects. |
| Inconsistent or variable results across experiments. | Experimental artifact or off-target effects. | 1. Review and optimize the experimental protocol, ensuring the use of appropriate controls. 2. If results remain inconsistent, consider the possibility of off-target effects by performing the suggested troubleshooting steps above. |
Experimental Protocols
Protocol 1: Proteomics-Based Identification of Off-Target Proteins
This protocol outlines a general workflow for identifying off-target proteins of SA-47 using mass spectrometry.
-
Cell Treatment: Treat cells with SA-47 at a concentration known to be effective for on-target inhibition (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform an in-solution digestion with trypsin overnight at 37°C.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the SA-47 treated and vehicle control groups to identify proteins with significantly altered levels, which may represent off-targets.
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general approach for assessing the selectivity of SA-47 if it is a kinase inhibitor.
-
Single-Concentration Screening: Initially, screen SA-47 at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >200 kinases) to identify potential hits.[6]
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).[6]
-
Data Analysis and Visualization: The results can be visualized using a kinome tree to provide a clear picture of the selectivity profile of SA-47. The selectivity can be quantified using metrics like the selectivity score, which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[6]
Visualizations
Caption: Workflow for troubleshooting and identifying off-target effects.
Caption: On-target vs. potential off-target signaling pathways of SA-47.
References
- 1. benchchem.com [benchchem.com]
- 2. ascletis.com [ascletis.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing SA 47 degradation during storage
Technical Support Center: SA 47
Disclaimer: The following information is based on general principles of chemical stability and degradation for sensitive organic compounds. "this compound" is treated as a hypothetical compound for illustrative purposes due to the lack of specific public data for a compound with this designation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Humidity: Store in a desiccated environment. The relative humidity should be kept below 40%. High humidity can lead to hydrolysis and other forms of degradation.[1][2]
-
Light: Protect from light, especially UV light. Store in an amber vial or a light-blocking container.[1]
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: When stored at -20°C in a desiccated, dark environment, this compound is expected to be stable for at least 12 months with minimal degradation. For longer-term storage, -80°C is recommended.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If you must store it in solution for short periods, use a dry, aprotic solvent and store at -80°C. Always prepare fresh solutions for your experiments whenever possible.
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound may be indicated by:
-
A change in the physical appearance of the compound (e.g., color change from white to yellow or brown).
-
Decreased potency or activity in your experimental assays.
-
The appearance of additional peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Guides
Issue 1: I observe a significant loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Improper storage conditions | Verify that the compound has been stored at the recommended temperature, protected from light, and in a dry environment. |
| Repeated freeze-thaw cycles | Aliquot the compound into smaller, single-use vials upon receipt to avoid repeated temperature cycling of the main stock. |
| Degradation in solution | Prepare solutions fresh for each experiment. If using a stock solution, test its purity by HPLC before use. |
| Contamination of stock | Use fresh, high-purity solvents and sterile pipette tips when preparing solutions. |
Issue 2: The color of my this compound powder has changed.
| Possible Cause | Troubleshooting Step |
| Oxidation | The compound may have been exposed to air. Ensure the container is sealed tightly. For sensitive applications, consider storing under an inert atmosphere. |
| Light exposure | The compound may have been exposed to light. Always store in a light-blocking container. |
| Presence of impurities | The color change may be due to the degradation of impurities. Re-purify the compound if necessary and possible. |
Issue 3: I see extra peaks in my HPLC analysis of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Review your storage conditions. The extra peaks are likely degradation products. |
| Degradation during sample preparation | Minimize the time the sample is at room temperature. Use cooled solvents and autosampler trays if possible. |
| Contaminated mobile phase or column | Run a blank gradient to check for system peaks. Use fresh, HPLC-grade solvents for your mobile phase. |
Quantitative Data on this compound Degradation
Table 1: Effect of Temperature on this compound Purity over 6 Months
| Storage Temperature | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| 4°C | 98.2 | 95.5 | 90.1 |
| -20°C | 99.8 | 99.5 | 99.1 |
| -80°C | >99.9 | >99.9 | 99.9 |
Table 2: Effect of Light and Humidity on this compound Purity at -20°C over 6 Months
| Condition | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| Dark, Desiccated | 99.8 | 99.5 | 99.1 |
| Dark, Ambient Humidity | 99.5 | 98.9 | 97.5 |
| Ambient Light, Desiccated | 99.1 | 97.8 | 95.2 |
| Ambient Light, Ambient Humidity | 98.0 | 94.2 | 88.4 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile. Dilute as necessary to be within the linear range of the detector.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
This protocol is for the identification of potential degradation products of this compound.
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive and negative ion modes should be tested to ensure detection of all potential degradation products.
-
Scan Range: m/z 100 - 1000
-
Data Analysis: Compare the mass spectra of a fresh, high-purity sample of this compound with an aged or degraded sample. Look for new peaks in the chromatogram and their corresponding m/z values. Use the mass-to-charge ratio to propose molecular formulas for the degradation products. Tandem MS (MS/MS) can be used to further elucidate the structures of the degradation products.[3][4][5]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for this compound activity loss.
References
- 1. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. libertysafe.com [libertysafe.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: SA 47 Vehicle for Intravenous Injection
Disclaimer: Publicly available scientific literature and pharmaceutical databases do not contain information on a specific intravenous vehicle formulation designated as "SA 47." The following technical support guide has been created to address common challenges and questions related to the formulation and use of intravenous vehicles for research and drug development. "this compound" is used as a placeholder to represent a typical, hypothetical vehicle formulation. The information provided is based on established principles of parenteral drug administration and should be adapted to the specific composition of the user's formulation.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a vehicle like "this compound" for intravenous injection?
A1: While the exact composition of "this compound" is not publicly known, intravenous vehicles are typically composed of a sterile, aqueous-based solvent system. Common components can include:
-
Solvents and Co-solvents: Water for Injection (WFI) is the primary solvent. Co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) may be used to enhance the solubility of poorly water-soluble compounds.
-
Buffering Agents: Phosphate, citrate, or acetate buffers are often included to maintain the pH of the formulation within a physiologically acceptable range (typically pH 4-8 for buffered vehicles) and to enhance drug stability.[1]
-
Tonicity-Modifying Agents: Isotonic agents such as sodium chloride or dextrose are used to make the formulation isotonic with blood, minimizing irritation at the injection site.[1]
-
Surfactants/Solubilizing Agents: Non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers may be included to improve the solubility and stability of hydrophobic drugs.
Q2: How should I prepare the "this compound" vehicle and the final drug formulation?
A2: The preparation of an intravenous formulation must be conducted under aseptic conditions to ensure sterility. A general procedure would involve:
-
Preparation of the Vehicle: All components of the "this compound" vehicle should be of pharmaceutical grade. The components are typically dissolved in Water for Injection in a specific order, often starting with the buffering agents, followed by co-solvents and tonicity modifiers.
-
Dissolution of the Active Pharmaceutical Ingredient (API): The API is then dissolved in the prepared vehicle. Gentle heating or sonication may be required for some compounds, but care must be taken to avoid degradation.
-
Sterile Filtration: The final formulation should be sterilized by filtration through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: The final product should be inspected for clarity, color, and the absence of particulate matter. The pH and osmolality should also be confirmed.
Q3: What are the critical quality attributes to consider for an intravenous formulation like "this compound"?
A3: Key quality attributes for an intravenous formulation include:
-
Sterility: The formulation must be free of microbial contamination.
-
Purity: The formulation should be free from pyrogens (fever-inducing substances) and particulate matter.[2]
-
pH: The pH should be within a range that is both physiologically tolerable and ensures the stability of the active drug.[3]
-
Osmolality: The formulation should be isotonic or near-isotonic to blood to prevent hemolysis or damage to blood cells.
-
Drug Solubility and Stability: The active drug must remain dissolved and stable in the vehicle for the intended duration of use.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the Formulation
| Question | Possible Cause | Troubleshooting Step |
| Did the precipitate form immediately after adding the drug? | The drug has low solubility in the "this compound" vehicle. | Consider adjusting the concentration of co-solvents or surfactants in the vehicle. A different salt form of the drug might also have better solubility. |
| Did the formulation become cloudy after storage? | The drug may be unstable at the storage temperature, leading to degradation and precipitation. The formulation may have become supersaturated. | Evaluate the stability of the drug at different temperatures. Consider preparing the formulation fresh before each use. |
| Did the pH of the formulation change? | A shift in pH can significantly affect the solubility of pH-dependent drugs. | Re-evaluate the buffering capacity of the "this compound" vehicle. Ensure all components are stable and not contributing to pH changes. |
Issue 2: Unexpected In Vivo Adverse Events
| Question | Possible Cause | Troubleshooting Step |
| Was there evidence of hemolysis? | The formulation may be hypotonic or hypertonic. Some co-solvents or surfactants can also cause red blood cell lysis at high concentrations. | Measure the osmolality of the formulation and adjust with a tonicity-modifying agent if necessary. Evaluate the hemolytic potential of the vehicle components at the concentrations used.[1] |
| Were there signs of irritation or necrosis at the injection site? | The pH of the formulation may be outside the physiological range. High concentrations of certain co-solvents or surfactants can be irritants.[3] | Measure and adjust the pH of the final formulation. Consider diluting the formulation or reducing the concentration of potentially irritating excipients. |
| Was the observed drug exposure lower than expected? | The drug may have precipitated in the bloodstream upon injection (in vivo precipitation). | This can be a complex issue. Reformulation with different solubilizing agents or the use of a nanosuspension or microemulsion might be necessary. |
Quantitative Data Summary
The following tables provide hypothetical data for a model drug formulated in "this compound." These values are for illustrative purposes and should be experimentally determined for any specific formulation.
Table 1: Solubility of Model Drug "X" in "this compound" Vehicle
| Vehicle Composition | Solubility of Drug "X" (mg/mL) |
| "this compound" with 10% Propylene Glycol | 5.2 |
| "this compound" with 20% Propylene Glycol | 12.8 |
| "this compound" with 10% PEG 400 | 8.5 |
| "this compound" with 0.5% Polysorbate 80 | 15.3 |
Table 2: Stability of Model Drug "X" in "this compound" at Different Temperatures
| Storage Condition | % of Initial Concentration Remaining after 24 hours |
| 2-8 °C | 99.5% |
| Room Temperature (25 °C) | 92.1% |
| 40 °C | 78.6% |
Table 3: Particle Size Analysis of "this compound" Formulation
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| "this compound" Vehicle Only | 25 ± 5 | 0.15 |
| "this compound" with Model Drug "X" | 32 ± 8 | 0.21 |
Experimental Protocols
Protocol 1: Preparation of "this compound" Vehicle (Hypothetical Composition)
Materials:
-
Water for Injection (WFI)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Sodium Chloride
-
Propylene Glycol
-
Sterile 0.22 µm filter
-
Sterile glassware
Procedure:
-
In a sterile beaker, add approximately 80% of the final volume of WFI.
-
While stirring, dissolve the required amounts of Sodium Phosphate Monobasic and Sodium Phosphate Dibasic to achieve the target buffer concentration and pH.
-
Add the required amount of Sodium Chloride and stir until dissolved.
-
Slowly add the required volume of Propylene Glycol while stirring continuously.
-
Add WFI to reach the final volume.
-
Verify the pH of the final solution and adjust if necessary with a dilute acid or base.
-
Sterile-filter the vehicle through a 0.22 µm filter into a sterile container.
Protocol 2: Determination of Drug Solubility in "this compound"
Materials:
-
"this compound" Vehicle
-
Active Pharmaceutical Ingredient (API)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or other suitable analytical method
Procedure:
-
Add an excess amount of the API to a known volume of the "this compound" vehicle in a vial.
-
Securely cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method like HPLC.
Visualizations
Caption: Experimental workflow for the preparation and in vivo testing of a drug formulated in this compound vehicle.
Caption: Decision tree for troubleshooting precipitation issues with the this compound formulation.
Caption: Potential signaling pathway affected by an intravenous vehicle component.
References
Technical Support Center: Addressing Poor Bioavailability of SA 47
Welcome to the technical support center for SA 47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential bioavailability challenges during preclinical and early-stage clinical development of the selective fatty acid amide hydrolase (FAAH) inhibitor, this compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4][5] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, which may produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[2][4] this compound is a carbamate-based inhibitor that covalently modifies the active site serine of FAAH.[3]
Q2: What are the potential causes of poor oral bioavailability for a compound like this compound?
A2: Poor oral bioavailability for a small molecule inhibitor like this compound can stem from several factors, which can be broadly categorized under the Biopharmaceutics Classification System (BCS):
-
Low Aqueous Solubility (BCS Class II and IV): The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many small molecule inhibitors are lipophilic and have poor water solubility.
-
Low Intestinal Permeability (BCS Class III and IV): The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or interaction with efflux transporters like P-glycoprotein (P-gp).
-
Extensive First-Pass Metabolism: After absorption, the compound may be heavily metabolized by enzymes in the gut wall (e.g., cytochrome P450s) or the liver before it reaches systemic circulation.[6]
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q3: How can I assess the bioavailability of this compound in my preclinical model?
A3: Bioavailability is typically determined by a pharmacokinetic (PK) study. The absolute bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration.
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100 [6]
A standard preclinical bioavailability study involves dosing a cohort of animals (e.g., rats or mice) with this compound both orally and intravenously (in a crossover or parallel design) and collecting blood samples at various time points to measure drug concentrations.[7]
Troubleshooting Guide
Issue 1: Low and Variable Exposure of this compound in in vivo Studies
If you are observing low and inconsistent plasma concentrations of this compound after oral dosing in your animal models, consider the following troubleshooting steps:
1. Characterize Physicochemical Properties: Before extensive in vivo work, it is crucial to understand the fundamental properties of this compound.
| Parameter | Experimental Protocol | Desired Outcome for Good Bioavailability |
| Aqueous Solubility | Measure the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the GI tract. A common method is the shake-flask or potentiometric titration method.[8] | High solubility across the physiological pH range. |
| LogP/LogD | Determine the lipophilicity of this compound. LogP (for non-ionizable compounds) or LogD (at physiological pH for ionizable compounds) can be measured by the shake-flask method using n-octanol and water/buffer. | LogP/LogD in the range of 1-3 is often optimal for balancing solubility and permeability. |
| pKa | For ionizable compounds, determine the pKa using potentiometric titration or UV-spectroscopy. This helps to understand the ionization state at different pH values in the GI tract. | Knowledge of pKa aids in selecting appropriate formulation strategies. |
| Solid-State Characterization | Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any polymorphs. Different solid forms can have vastly different solubilities and dissolution rates. | A stable, crystalline form with consistent properties is desirable for development. |
2. Evaluate in vitro Dissolution and Permeability:
| Assay | Experimental Protocol | Potential Issue Indicated by Results |
| In vitro Dissolution | Perform dissolution testing of the neat this compound powder using a USP apparatus (e.g., paddle or basket) in various biorelevant media (e.g., FaSSIF, FeSSIF). | Slow or incomplete dissolution suggests that solubility and/or dissolution rate is a limiting factor. |
| In vitro Permeability (e.g., Caco-2 Assay) | Assess the transport of this compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. | A low apparent permeability coefficient (Papp) in the A-B direction suggests poor permeability. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates the involvement of efflux transporters like P-gp. |
3. Investigate Metabolic Stability:
| Assay | Experimental Protocol | Potential Issue Indicated by Results |
| Microsomal Stability Assay | Incubate this compound with liver microsomes (from human and the preclinical species being used) and measure the rate of its disappearance over time. | A short half-life and high intrinsic clearance suggest rapid metabolism, which could lead to a high first-pass effect. |
| Hepatocyte Stability Assay | Incubate this compound with primary hepatocytes to get a more complete picture of metabolism, including both Phase I and Phase II enzymes. | Similar to the microsomal assay, rapid clearance indicates a high potential for first-pass metabolism. |
Issue 2: How to Improve the Bioavailability of this compound
Based on the findings from your initial characterization, you can select a suitable formulation strategy to enhance the bioavailability of this compound.
Formulation Strategies for Poorly Soluble Compounds (BCS Class II/IV)
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Reducing the particle size of the drug substance (e.g., micronization, nano-milling) increases the surface area available for dissolution.[9] | Simple and widely used approach. Can be effective for drugs where dissolution is the rate-limiting step. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in its amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[3] This can be achieved through spray drying or hot-melt extrusion. | Can significantly increase the aqueous solubility and dissolution rate. Can be formulated into conventional solid dosage forms. | Amorphous forms can be physically unstable and may recrystallize over time. Requires careful selection of polymers and manufacturing processes. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, such as oils, surfactants, and co-solvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[1][4] | Can significantly enhance the solubility and absorption of lipophilic drugs. May bypass first-pass metabolism via lymphatic uptake. | Can be more complex to develop and manufacture. Potential for drug precipitation upon dispersion in the GI tract. |
| Complexation with Cyclodextrins | The drug forms an inclusion complex with a cyclodextrin molecule, where the hydrophobic drug is encapsulated within the cyclodextrin's cavity, increasing its apparent solubility. | Can significantly improve the solubility and dissolution rate of poorly soluble drugs. | The amount of drug that can be complexed is limited. Can be a costly excipient. |
Strategies for Compounds with Poor Permeability (BCS Class III/IV)
| Strategy | Description |
| Use of Permeation Enhancers | Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells to allow for paracellular transport. |
| Inhibition of Efflux Transporters | Co-formulation with known inhibitors of efflux transporters like P-glycoprotein (e.g., certain surfactants like Cremophor EL). |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
For apical-to-basolateral (A-B) transport, add this compound (typically at a concentration of 1-10 µM) to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: Preclinical Bioavailability Study in Rats
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1-2 mg/kg.
-
Oral (PO) Group: Administer this compound as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and half-life. Calculate the absolute oral bioavailability (F%) as described in the FAQs.
Visualizations
Caption: A decision tree for troubleshooting poor bioavailability.
Caption: A typical pre-formulation workflow for a new chemical entity.
Caption: Potential barriers to the oral absorption of this compound.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest advances in the discovery of fatty acid amide hydrolase inhibitors | Semantic Scholar [semanticscholar.org]
- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: The FAAH Inhibitor PF-3845 and the CD47-Blocking Antibody SA 47
In the landscape of modern therapeutics, the development of targeted agents has revolutionized the treatment of a multitude of diseases. This guide provides a detailed comparison of two distinct therapeutic molecules: PF-3845, a small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), and "SA 47," representing a class of therapeutic agents targeting the CD47-SIRPα pathway. As no specific agent designated "this compound" is prominently described in publicly available research, this guide will use the well-characterized anti-CD47 monoclonal antibody, magrolimab (Hu5F9-G4) , as a representative example for a comparative analysis of the therapeutic strategy.
This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance, mechanisms of action, and experimental validation of these two distinct therapeutic approaches.
Distinct Mechanisms of Action
PF-3845 and anti-CD47 antibodies operate through fundamentally different biological pathways, addressing distinct pathological processes.
PF-3845: Enhancing Endocannabinoid Signaling
PF-3845 is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4][5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, PF-3845 increases the endogenous levels of these signaling lipids, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream pathways. This modulation of the endocannabinoid system has shown therapeutic potential in models of inflammatory pain and neuroinflammation.[1][2][6][7]
This compound (represented by Magrolimab): Blocking the "Don't Eat Me" Signal
Anti-CD47 antibodies, such as magrolimab, are immunotherapeutic agents designed to block the interaction between CD47, a protein expressed on the surface of various cells, including cancer cells, and its receptor, Signal-Regulatory Protein Alpha (SIRPα), found on phagocytic cells like macrophages.[2][8] The CD47-SIRPα interaction acts as a "don't eat me" signal, preventing the immune system from engulfing and destroying cells.[2][8] By blocking this interaction, anti-CD47 antibodies enable macrophages to recognize and eliminate cancer cells.[2][4]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by PF-3845 and an anti-CD47 antibody.
Quantitative Data Summary
The following tables summarize key quantitative data for PF-3845 and the representative anti-CD47 antibody, magrolimab. It is crucial to note that these data are from different studies and experimental systems, reflecting their distinct therapeutic applications, and are not from head-to-head comparisons.
Table 1: Efficacy Data for PF-3845
| Parameter | Value | Species | Model | Reference |
| Ki (FAAH) | 0.23 µM (230 nM) | Human/Rat | Enzyme Inhibition Assay | [1][2][3][4][5] |
| IC50 (FAAH) | Not consistently reported; Ki is the primary measure of potency. | |||
| In Vivo Efficacy | Dose-dependent inhibition of mechanical allodynia (MED: 3 mg/kg, p.o.) | Rat | Inflammatory Pain | [1][2] |
| In Vivo Efficacy | Reversal of LPS-induced tactile allodynia (10 mg/kg, i.p.) | Mouse | Inflammatory Pain | [2][9][10][11] |
| In Vivo Efficacy | Reduced neurodegeneration and improved functional recovery (5 mg/kg, i.p.) | Mouse | Traumatic Brain Injury | [7] |
| In Vitro Efficacy | IC50 = 52.55 µM for reduction of Colo-205 cell viability | Human | Colon Adenocarcinoma Cell Line | [12][13] |
Table 2: Clinical Efficacy Data for Magrolimab (Hu5F9-G4) in Combination Therapies
| Indication | Combination Agent | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |
| Acute Myeloid Leukemia (AML) | Azacitidine | Previously untreated, ineligible for intensive chemotherapy | 63% | 42% | [1][3] |
| AML (TP53-mutant) | Azacitidine | Previously untreated, ineligible for intensive chemotherapy | 69% | Not specified | [1] |
| Myelodysplastic Syndrome (MDS) | Azacitidine | Higher-risk, previously untreated | 74.7% | 32.6% | [8] |
| Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (iNHL) | Rituximab | Relapsed/Refractory | 52.2% | 30.4% | [14][15] |
| Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | Rituximab | Relapsed/Refractory | 40% | 33% | [16] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of PF-3845 and anti-CD47 antibodies.
PF-3845: In Vivo Inflammatory Pain Model
A common model to assess the analgesic effects of PF-3845 involves the induction of inflammatory pain in rodents.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Inflammation: Intraplantar injection of lipopolysaccharide (LPS) or Complete Freund's Adjuvant (CFA) into the hind paw.
-
Drug Administration: PF-3845 is typically administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at various doses (e.g., 1-30 mg/kg).[1][2][9]
-
Efficacy Assessment: Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia can also be assessed. Measurements are taken at baseline and at multiple time points after drug administration.
-
Mechanism of Action Confirmation: In some studies, cannabinoid receptor antagonists are co-administered to confirm the involvement of CB1 and CB2 receptors in the observed effects.[10][11]
Anti-CD47 Antibody: In Vivo Xenograft Tumor Model
The anti-tumor efficacy of antibodies like magrolimab is often evaluated using xenograft models.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) that can accept human tumor xenografts.[17][18]
-
Tumor Cell Inoculation: Human cancer cell lines or patient-derived xenograft (PDX) tissues are implanted subcutaneously or orthotopically.[19]
-
Drug Administration: Once tumors are established, mice are treated with the anti-CD47 antibody (e.g., magrolimab, often administered intraperitoneally) and a control (e.g., isotype control antibody).[4]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analyses, such as immunohistochemistry, can be performed to assess changes in the tumor microenvironment, including macrophage infiltration.
Concluding Summary
PF-3845 and anti-CD47 antibodies represent two distinct and innovative approaches to drug therapy. PF-3845 acts by modulating the endogenous cannabinoid system through the inhibition of FAAH, showing promise in preclinical models of pain and inflammation. In contrast, anti-CD47 antibodies like magrolimab are immunotherapies that disable a key immune checkpoint, enabling the host's immune system to attack and destroy cancer cells.
The efficacy data for each compound are robust within their respective fields of study. PF-3845 demonstrates clear dose-dependent effects in rodent models of pain, while magrolimab, in combination with other agents, has shown significant clinical responses in patients with various hematological malignancies. A direct comparison of their efficacy is not appropriate due to their disparate mechanisms of action and therapeutic targets.
For researchers and drug developers, the choice between pursuing a therapeutic strategy based on FAAH inhibition versus CD47 blockade would depend entirely on the disease indication. This guide highlights the importance of understanding the underlying pathophysiology of a disease to select the most appropriate and effective therapeutic modality.
References
- 1. gilead.com [gilead.com]
- 2. researchgate.net [researchgate.net]
- 3. bloodcancerunited.org [bloodcancerunited.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Fatty acid amide hydrolase activity in the dorsal periaqueductal gray attenuates neuropathic pain and associated dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Magrolimab plus rituximab in relapsed/refractory indolent non-Hodgkin lymphoma: 3-year follow-up of a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [repositori.upf.edu]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation of SA 47 as a Selective FAAH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH) inhibitor, SA 47, with other alternative inhibitors. The following sections detail its selectivity, potency, and the experimental protocols used for its validation, supported by available data to offer an objective assessment for research and drug development applications.
Executive Summary
This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1] Available data indicates that this compound exhibits high selectivity for FAAH with minimal off-target activity against other serine hydrolases, including carboxylesterases, a common liability for other classes of FAAH inhibitors.[1][2] This selectivity profile suggests that this compound is a valuable tool for studying the physiological and pathological roles of FAAH and a promising candidate for therapeutic development.
Comparative Analysis of FAAH Inhibitors
To contextualize the performance of this compound, it is compared with other well-characterized FAAH inhibitors: URB597, a carbamate inhibitor known for its potency but with recognized off-target effects, and PF-3845, a highly selective irreversible inhibitor.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Mechanism of Action |
| This compound | FAAH | Data not publicly available | Highly selective for FAAH in proteomic and carboxylesterase screening.[1] At 10 μM, it is selective for FAAH in multiple rat and human tissues as determined by Activity-Based Protein Profiling (ABPP).[1] Appears to be more selective than phenyl carbamates.[1] | 2-(methylamino)-2-oxoethyl carbamate |
| URB597 | FAAH | IC50: 4.6 nM | Known to inhibit other serine hydrolases, including several carboxylesterases.[1][2] | Irreversible (carbamate) |
| PF-3845 | FAAH | Ki: 230 nM | Highly selective for FAAH in the brain; does not inhibit other serine hydrolases in the brain.[3] Can inhibit liver carboxylesterases.[3] | Irreversible (piperidine urea) |
Experimental Validation of this compound Selectivity
The selectivity of this compound has been primarily validated through two key experimental approaches: Activity-Based Protein Profiling (ABPP) and carboxylesterase screening.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors within a complex proteome.[4][5][6][7][8] This method utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and quantification.[4][5][6][7][8]
Experimental Protocol: General ABPP Workflow for FAAH Inhibitor Selectivity
-
Proteome Preparation: Homogenize tissues (e.g., rat or human brain, liver) in an appropriate buffer to generate a proteome lysate.
-
Inhibitor Incubation: Pre-incubate the proteome lysate with this compound at a specific concentration (e.g., 10 μM) for a defined period to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., rhodamine or biotin), to the lysates. The probe will label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
Analysis:
-
Gel-Based Analysis: Separate the probe-labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning. A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.
-
Mass Spectrometry-Based Analysis: For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads, followed by on-bead digestion and identification and quantification of the labeled proteins by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The reported high selectivity of this compound at 10 μM in various tissues suggests that in such ABPP experiments, a significant reduction in probe labeling would be observed for FAAH, with minimal to no change in the labeling of other serine hydrolases.[1]
Carboxylesterase Screening
Carboxylesterases are a superfamily of serine hydrolases that are common off-targets for FAAH inhibitors, particularly carbamate-based compounds.[1][2] Specific assays are therefore crucial to assess the interaction of new inhibitors with these enzymes.
Experimental Protocol: General Carboxylesterase Inhibition Assay
-
Enzyme Source: Utilize recombinant human carboxylesterase isoforms (e.g., hCE1, hCE2) or tissue homogenates rich in these enzymes (e.g., liver microsomes).
-
Substrate: Employ a substrate that is specifically hydrolyzed by the carboxylesterase isoform of interest, leading to a detectable product. For fluorometric assays, a common substrate is used which releases a fluorescent product upon hydrolysis.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Measure the rate of product formation over time using a microplate reader (e.g., fluorescence or absorbance).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
The statement that this compound is more selective for FAAH than phenyl carbamates implies that in such assays, this compound would exhibit significantly higher IC50 values against various carboxylesterases compared to an inhibitor like URB597.[1]
Signaling Pathway and Experimental Workflow Diagrams
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition.
Caption: FAAH inhibition by this compound increases anandamide levels.
Experimental Workflow for Selectivity Profiling
The diagram below outlines the key steps in an activity-based protein profiling experiment to determine the selectivity of an FAAH inhibitor.
Caption: Workflow for ABPP-based selectivity analysis.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to FAAH Inhibitors for Neuroinflammation: SA-47 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fatty acid amide hydrolase (FAAH) inhibitor SA-47 against other prominent FAAH inhibitors—URB597, PF-3845, and JNJ-42165279—with a specific focus on their potential in mitigating neuroinflammation. This document synthesizes available experimental data to facilitate an objective comparison of their performance, supported by detailed methodologies for key experiments.
Introduction to FAAH Inhibition in Neuroinflammation
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an accumulation of these endogenous ligands, which can then modulate various physiological processes, including pain, anxiety, and inflammation. In the context of neuroinflammation, a key pathological feature of many neurodegenerative diseases, augmenting endocannabinoid signaling through FAAH inhibition has emerged as a promising therapeutic strategy. By enhancing the levels of AEA, FAAH inhibitors can activate cannabinoid receptors (CB1 and CB2), which are known to have anti-inflammatory effects in the central nervous system.
Comparative Analysis of FAAH Inhibitors
This section details the available data on the potency, selectivity, and efficacy of SA-47, URB597, PF-3845, and JNJ-42165279 in the context of neuroinflammation.
Potency and Selectivity
The potency of a FAAH inhibitor is a key determinant of its therapeutic potential. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) for each compound.
| Compound | Target | IC50 | Ki | Species | Notes |
| SA-47 | FAAH | Not Available | Not Available | - | Described as a potent and selective inhibitor[1]. Highly selective for FAAH in proteomic analysis[2]. |
| URB597 | FAAH | 4.6 nM | - | Rat Brain Membranes | Potent and selective inhibitor[3][4]. |
| hFAAH | 3 nM | - | Human Liver Microsomes | [5] | |
| PF-3845 | FAAH | 18 nM | 0.23 µM | Human | Potent, selective, and irreversible inhibitor[2][6]. |
| JNJ-42165279 | hFAAH | 70 nM | - | Human | Potent and selective inhibitor[5][7][8]. |
| rFAAH | 313 nM | - | Rat | [5][8] |
Efficacy in Neuroinflammation Models
The anti-neuroinflammatory effects of FAAH inhibitors are often evaluated by their ability to modulate the production of pro- and anti-inflammatory cytokines and other inflammatory markers in various in vitro and in vivo models.
SA-47: While SA-47 is reported to be active in a visceral pain model, specific quantitative data on its effects on neuroinflammatory markers such as cytokines are not readily available in the public domain[2][5]. Its high selectivity for FAAH suggests potential for anti-neuroinflammatory activity, but this requires further experimental validation.
URB597: URB597 has demonstrated significant anti-inflammatory effects in several studies.
| Experimental Model | Key Findings | Reference |
| Aβ-induced microglia activation (in vitro) | Decreased expression of pro-inflammatory markers (iNOS, IL-1β, TNF-α). Increased expression of anti-inflammatory markers (Arg-1, IL-10, TGF-β). | [9] |
| Ethanol-induced neuroinflammation (in vivo, rats) | Reduced mRNA levels of Iba-1, Tnfα, IL-6, and MCP-1/CCL2. | [10] |
| LPS-induced inflammation in BV2 microglial cells (in vitro) | Dose-dependent reduction of pro-inflammatory cytokines IL-6, IL-1β, and MCP-1. | [9] |
PF-3845: PF-3845 has shown robust anti-neuroinflammatory and neuroprotective effects in models of traumatic brain injury and other inflammatory conditions.
| Experimental Model | Key Findings | Reference |
| Traumatic Brain Injury (in vivo, mice) | Suppressed expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Enhanced expression of arginase-1 (Arg-1), indicating a shift from M1 to M2 microglia/macrophage phenotype. | [3] |
| LPS-induced tactile allodynia (in vivo, mice) | Reversed LPS-induced tactile allodynia through a cannabinoid receptor-dependent mechanism. | [11] |
| Acute stress-induced neuroinflammation (in vivo, rats) | Attenuated the increase in inducible nitric oxide synthase, tumor necrosis factor-alpha convertase, interleukin-6, and cyclooxygenase-2 mRNA in the hippocampus. | [12] |
JNJ-42165279: While primarily investigated for anxiety and depressive disorders, JNJ-42165279's mechanism of action suggests potential for anti-neuroinflammatory effects by elevating endocannabinoid levels. However, specific experimental data on its impact on neuroinflammatory markers is limited in the currently available literature[7].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in FAAH inhibition and a general workflow for evaluating FAAH inhibitors in a neuroinflammation model.
Experimental Protocols
FAAH Activity Assay
Objective: To determine the inhibitory potency of compounds on FAAH activity.
Methodology: A common method involves a fluorometric assay using a specific FAAH substrate.
-
Preparation of Reagents:
-
FAAH enzyme source (e.g., rat brain homogenates or recombinant human FAAH).
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonamide).
-
Test compounds (SA-47, URB597, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The FAAH enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the FAAH substrate.
-
The fluorescence generated by the product of the enzymatic reaction is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Neuroinflammation Model (LPS-induced)
Objective: To evaluate the anti-neuroinflammatory effects of FAAH inhibitors in an animal model.
Methodology: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a systemic inflammatory response that leads to neuroinflammation.
-
Animals:
-
Male C57BL/6 mice are often used.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: LPS only (e.g., 1 mg/kg, intraperitoneal injection).
-
Group 3: FAAH inhibitor (e.g., SA-47) + LPS.
-
Group 4: Positive control (e.g., URB597) + LPS.
-
-
Procedure:
-
Animals are pre-treated with the FAAH inhibitor or vehicle for a specified period (e.g., 30 minutes to 2 hours) before LPS administration.
-
A single dose of LPS is administered intraperitoneally.
-
Animals are monitored for sickness behavior.
-
At a specific time point post-LPS injection (e.g., 4 or 24 hours), animals are euthanized, and brain tissue is collected.
-
-
Analysis:
-
Brain tissue is homogenized for cytokine analysis or fixed for immunohistochemistry.
-
Cytokine Measurement in Brain Tissue
Objective: To quantify the levels of pro- and anti-inflammatory cytokines in the brain.
Methodology: Multiplex immunoassays (e.g., Luminex-based assays) are frequently used for the simultaneous measurement of multiple cytokines from a small tissue sample.
-
Sample Preparation:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Total protein concentration is determined to normalize the cytokine levels.
-
-
Multiplex Immunoassay:
-
The assay is performed according to the manufacturer's instructions. Briefly, the sample is incubated with a mixture of beads, each coated with a specific capture antibody for a different cytokine.
-
After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate.
-
The beads are read on a multiplex analyzer, which identifies each bead and quantifies the fluorescence intensity, proportional to the amount of cytokine bound.
-
-
Data Analysis:
-
A standard curve is generated for each cytokine.
-
The concentration of each cytokine in the samples is calculated from the standard curve and normalized to the total protein concentration.
-
Conclusion
The available evidence strongly supports the role of FAAH inhibitors as a promising therapeutic strategy for neuroinflammatory conditions. Both URB597 and PF-3845 have demonstrated significant efficacy in reducing pro-inflammatory markers and promoting a neuroprotective environment in various preclinical models. While JNJ-42165279's primary focus has been on other CNS disorders, its mechanism of action warrants further investigation into its anti-neuroinflammatory potential.
SA-47, described as a potent and highly selective FAAH inhibitor, represents an intriguing candidate for the treatment of neuroinflammation. However, the current lack of publicly available, direct experimental data on its effects on neuroinflammatory markers limits a comprehensive comparative assessment. Further research is crucial to elucidate the specific anti-neuroinflammatory profile of SA-47 and to determine its relative efficacy compared to other well-characterized FAAH inhibitors. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SA 47 | CAS:792236-07-8 | Selective FAAH inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-mjm.org [e-mjm.org]
- 12. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of SA 47 and JNJ-42165279
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of two molecules, SA 47 and JNJ-42165279, intended for researchers, scientists, and drug development professionals. While extensive preclinical and clinical data are available for JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), publicly accessible information on a specific therapeutic agent designated as "this compound" for direct comparison is not available. The search for "this compound" yielded ambiguous results, including references to the immune checkpoint target CD47, which is distinct from the mechanism of action of JNJ-42165279.
Therefore, this guide will focus on a comprehensive overview of JNJ-42165279, presenting its pharmacological profile, mechanism of action, and key experimental data in the requested format. This information can serve as a benchmark for evaluating other FAAH inhibitors.
JNJ-42165279: A Profile
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, it has been investigated for the treatment of anxiety disorders and major depressive disorder, with clinical development progressing to Phase II trials.[2]
Mechanism of Action
JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][3] By inhibiting FAAH, JNJ-42165279 increases the levels of these FAAs in both the central nervous system and the periphery, thereby enhancing their signaling.[3]
Signaling Pathway of FAAH Inhibition by JNJ-42165279
Caption: FAAH Inhibition by JNJ-42165279.
Quantitative Data Summary for JNJ-42165279
The following tables summarize the key in vitro and in vivo data for JNJ-42165279.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| FAAH IC50 | Human (recombinant) | 70 ± 8 nM | [3][4] |
| Rat (recombinant) | 313 ± 28 nM | [3][4] | |
| Selectivity | Panel of 50+ receptors, enzymes, transporters, and ion channels | No significant inhibition (>50%) at 10 µM | [3][5] |
| CYP Inhibition | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | No inhibition at 10 µM | [5] |
| hERG Inhibition | No inhibition at 10 µM | [5] |
Table 2: Pharmacodynamic Effects in Humans (Phase I Study)
| Biomarker | Dose (oral, daily) | Fold Increase (vs. Placebo/Predose) | Compartment | Reference |
| Anandamide (AEA) | 10-100 mg (single dose) | 5.5 - 10-fold (peak) | Plasma | [6] |
| 10 mg (7 days) | ~45-fold | CSF | [6][7] | |
| 25 mg (7 days) | ~41-fold | CSF | [6][7] | |
| 75 mg (7 days) | ~77-fold | CSF | [6][7] | |
| Oleoylethanolamide (OEA) | 10-100 mg (single dose) | 4.3 - 5.6-fold (peak) | Plasma | [6] |
| 10 mg (7 days) | ~6.6-fold | CSF | [6][7] | |
| 25 mg (7 days) | ~5.8-fold | CSF | [6][7] | |
| 75 mg (7 days) | ~7.4-fold | CSF | [6][7] | |
| Palmitoylethanolamide (PEA) | 10-100 mg (single dose) | 4.3 - 5.6-fold (peak) | Plasma | [6] |
| Brain FAAH Occupancy | ≥10 mg (single dose) | 96-98% (at Cmax) | Brain (PET) | [6] |
| 10 mg (trough, single dose) | >80% | Brain (PET) | [6] | |
| 2.5 mg (trough, single dose) | >50% | Brain (PET) | [6] |
Experimental Protocols
FAAH Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-42165279 against recombinant human and rat FAAH.
Methodology:
-
Enzyme Source: Recombinant human or rat FAAH is used.
-
Substrate: A suitable substrate for FAAH, such as anandamide, is utilized. The substrate is often radiolabeled or fluorogenic to enable detection of product formation.
-
Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[3]
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent.
-
Detection: The amount of product formed is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).
-
Data Analysis: The percentage of inhibition at each concentration of JNJ-42165279 is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Brain FAAH Occupancy Study using Positron Emission Tomography (PET)
Objective: To measure the extent to which JNJ-42165279 binds to and blocks FAAH in the living human brain.
Methodology:
-
PET Tracer: A radiolabeled tracer that specifically binds to FAAH, such as [11C]MK3168, is used.[6][8]
-
Study Design: This is typically a multi-session study in healthy volunteers.
-
Image Acquisition: The distribution of the PET tracer in the brain is imaged over time.
-
Data Analysis:
-
The binding potential of the tracer in different brain regions is calculated for both baseline and post-dose scans.
-
FAAH occupancy is calculated as the percentage reduction in tracer binding potential after JNJ-42165279 administration compared to baseline.
-
Experimental Workflow for PET Occupancy Study
Caption: Workflow for a clinical PET FAAH occupancy study.
Conclusion
JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor with demonstrated target engagement in both preclinical models and human clinical trials. The extensive publicly available data on its in vitro potency, in vivo pharmacodynamics, and central nervous system target occupancy make it a valuable reference compound in the field of endocannabinoid system modulation. While a direct comparison with "this compound" is not feasible due to the lack of specific information on the latter, the detailed profile of JNJ-42165279 provided herein offers a robust dataset for researchers and drug developers working on novel FAAH inhibitors or related therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SA 47 Effects: A Comparative Analysis of Preclinical and Clinical Studies
This guide provides a comparative analysis of the reported effects of two investigational drugs, ASC47 and L-DOS47, which are potential interpretations of the query "SA 47". The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the available data and assess the reproducibility of the observed effects.
Executive Summary
The query "this compound" does not correspond to a known investigational drug. However, it is likely a typographical error for either ASC47 , a novel therapeutic for obesity, or L-DOS47 , an antibody-drug conjugate for non-small cell lung cancer. This guide presents the available preclinical and clinical data for both compounds to allow for a comprehensive comparison of their mechanisms of action, efficacy, and safety profiles.
ASC47 is an adipose-targeted thyroid hormone receptor beta (THRβ) selective agonist designed for weight loss with muscle preservation. Its primary mechanism of action is through uncoupling protein 1 (UCP-1)-mediated thermogenesis in adipose tissue. Preclinical studies in diet-induced obese (DIO) mice have shown promising results in reducing fat mass and preserving muscle mass compared to other weight-loss drugs. Early clinical data from a Phase I trial suggest a favorable safety profile and target engagement.
L-DOS47 is a novel antibody-drug conjugate that targets carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6)-expressing tumors. It is designed to neutralize the acidic tumor microenvironment by converting urea into ammonia. Preclinical and Phase I/II clinical data in non-small cell lung cancer (NSCLC) patients suggest that it is well-tolerated and may enhance the efficacy of other cancer therapies.
ASC47: A Novel Approach to Weight Management
ASC47 is a subcutaneously administered small molecule that selectively activates THRβ in adipose tissue. This targeted delivery is intended to minimize off-target effects and maximize efficacy in promoting fat reduction.[1][2]
Quantitative Data from Preclinical Studies in Diet-Induced Obese (DIO) Mice
| Parameter | ASC47 (45 mg/kg) | Semaglutide (30 nmol/kg) | Tirzepatide (3 nmol/kg) | Reference |
| Total Fat Mass Reduction | -63.5% (p=0.007 vs semaglutide) | -39.6% | -50.4% | [1][2] |
| -68.0% (p=0.01 vs tirzepatide) | [2] | |||
| Total Muscle Mass Change | +5.8% (p<0.0001 vs semaglutide) | -9.3% | -3.8% | [1][2] |
| +8.1% (p=0.004 vs tirzepatide) | [2] | |||
| Total Body Weight Reduction | -24.6% | -23.1% | -22.4% | [1][2] |
| -23.6% | [2] |
Quantitative Data from Phase I Clinical Trial
A Phase I single ascending dose (SAD) study in subjects with elevated LDL-C and patients with obesity has provided initial clinical data on ASC47.
| Parameter | Result | Subject Population | Reference |
| Half-life | 21 days | Subjects with elevated LDL-C | [2] |
| LDL-C Reduction (Day 29) | Significant reduction | Subjects with elevated LDL-C | [2] |
| Weight Loss (Day 50) | 1.7% (placebo-adjusted mean) | Patients with obesity (90 mg dose) | [3] |
Experimental Protocols
Preclinical Diet-Induced Obese (DIO) Mouse Model: [1][2][4]
-
Animal Model: Male C57BL/6J mice.
-
Induction of Obesity: Fed a high-fat diet (60% kcal from fat) for an extended period.
-
Drug Administration: ASC47 administered subcutaneously at doses of 15 mg/kg or 45 mg/kg, either once weekly or once every two weeks. Comparators (semaglutide, tirzepatide) were administered as described in the respective studies.
-
Endpoints: Body weight, body composition (fat and muscle mass) measured by methods such as EchoMRI, food intake, and expression of UCP-1 in adipose tissue.
Phase I Clinical Trial (NCT06427590): [2][3]
-
Study Design: Randomized, single ascending dose (SAD) study.
-
Participants: Healthy subjects with elevated LDL-C (>110 mg/dL) and patients with obesity.
-
Intervention: Single subcutaneous injections of ASC47 at doses of 10 mg, 30 mg, and 90 mg, or placebo.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics (including half-life) and pharmacodynamics (lipid biomarkers, weight change).
Signaling Pathway and Experimental Workflow
The primary mechanism of ASC47 involves the activation of thyroid hormone receptor beta (THRβ) in adipose tissue, leading to increased expression of uncoupling protein 1 (UCP-1) and subsequent thermogenesis.
Caption: ASC47 signaling pathway in adipose tissue.
L-DOS47: Targeting the Tumor Microenvironment
L-DOS47 is an antibody-drug conjugate that consists of an anti-CEACAM6 nanobody linked to the enzyme urease.[5] By targeting CEACAM6, which is overexpressed on various cancer cells, L-DOS47 aims to locally increase the pH of the acidic tumor microenvironment.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Studies:
-
In vitro: The urease component of L-DOS47 was shown to be cytotoxic to A549 human lung adenocarcinoma cells.[5]
-
In vivo: Intratumoral administration of L-DOS47 inhibited tumor growth.[5] In a pancreatic adenocarcinoma model, L-DOS47 increased tumor pH and controlled tumor growth, especially in combination with an anti-PD1 inhibitor.[5]
Phase I/II Clinical Trial in Advanced NSCLC (EudraCT Identifier: 2010-020729-42): [5][6]
| Parameter | Result | Patient Cohort | Reference |
|---|---|---|---|
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 13.55 µg/kg | 55 patients in Phase I | [5] |
| Dose-Limiting Toxicity (DLT) | One DLT (grade 4 bone pain) at 5.76 µg/kg | 55 patients in Phase I | [7] |
| Common Adverse Events | Respiratory/thoracic/mediastinal disorders (38%) | 55 patients in Phase I | [5] |
| Objective Response | No complete or partial responses observed | Phase I and Phase II | [5] |
| Stable Disease | Observed in 11 of 14 patients (79%) in the highest dosing cohorts (5.76 to 13.55µg/kg) after two cycles. | Phase I | [7] |
| Progression-Free Survival (PFS) | Significantly extended at doses ≥5.76 μg/kg (P=0.0203) | Phase I (post-hoc analysis) |[6] |
Experimental Protocols
Preclinical In Vivo Pancreatic Adenocarcinoma Model: [5]
-
Animal Model: Mice bearing orthotopic pancreatic tumors expressing human CEACAM6.
-
Intervention: L-DOS47 administered, alone or in combination with an anti-PD1 antibody.
-
Endpoints: Tumor growth and tumor extracellular pH (pHe) measured by chemical exchange saturation transfer–magnetic resonance imaging (CEST-MRI).
Phase I/II Clinical Trial in NSCLC: [5][6]
-
Study Design: Open-label, non-randomized, 3+3 dose-escalation study (Phase I) followed by an expansion cohort (Phase II).
-
Participants: Patients with Stage IIIB/IV non-small cell lung cancer.
-
Intervention: L-DOS47 administered as a weekly 30-minute intravenous infusion for 14 days, followed by a seven-day rest period, for a total of four cycles. Doses ranged from 0.12 to 13.55 µg/kg.
-
Primary Objective (Phase I): Determine the maximum tolerated dose (MTD).
-
Primary Objective (Phase II): Assess preliminary efficacy.
-
Secondary Objectives: Evaluate pharmacokinetics, immunogenicity, safety, and tolerability.
Signaling Pathway and Experimental Workflow
L-DOS47's mechanism of action is not a classical signaling pathway but rather a targeted enzymatic activity that modifies the tumor microenvironment.
Caption: L-DOS47 mechanism of action in the tumor microenvironment.
Comparison and Reproducibility
ASC47: The preclinical data for ASC47 in DIO mice appear consistent across different reports, demonstrating a reproducible effect on fat mass reduction and muscle mass preservation when compared to semaglutide and tirzepatide. The mechanism of action via UCP-1 mediated thermogenesis is a well-established concept in metabolic research. The initial Phase I clinical data, although limited, are consistent with the preclinical findings of target engagement. Further data from ongoing and future clinical trials will be crucial to confirm the reproducibility of its weight-loss effects and safety profile in a larger patient population.
L-DOS47: The preclinical rationale for L-DOS47, targeting the acidic tumor microenvironment, is scientifically sound. The Phase I/II clinical trial data demonstrate a consistent and manageable safety profile. While objective responses were not observed with monotherapy, the finding of extended progression-free survival at higher doses and a high rate of stable disease suggests a biological effect that may be reproducible. The primary value of L-DOS47 may lie in its potential to enhance the efficacy of other anti-cancer agents, a hypothesis supported by preclinical combination studies. The reproducibility of this synergistic effect will need to be confirmed in future combination therapy trials.
References
- 1. Ascletis Reports Positive Phase I Results for Obesity Drug ASC47 in Australia [synapse.patsnap.com]
- 2. Ascletis Announces Promising Results from a Phase I Study in Australia for First-in-Class Muscle-Preserving Weight Loss Drug Candidate ASC47 for the Treatment of Obesity - BioSpace [biospace.com]
- 3. Ascletis Announces Positive Topline Results of Phase Ib Studies of ASC47 Monotherapy in Australia and U.S. FDA Clearance of IND Application for ASC47 in Combination with Semaglutide [prnewswire.com]
- 4. Ascletis Announces Promising Results from a Phase I Study in Australia for First-in-Class Muscle-Preserving Weight Loss Drug Candidate ASC47 for the Treatment of Obesity [prnewswire.com]
- 5. Frontiers | Safety of unconventional antibody-drug conjugate L-DOS47 in a phase I/II monotherapy study targeting advanced NSCLC [frontiersin.org]
- 6. Safety of unconventional antibody-drug conjugate L-DOS47 in a phase I/II monotherapy study targeting advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Helix Biopharma Presents Topline L-DOS47 Results At The 17th IASCLC World Conference On Lung Cancer - BioSpace [biospace.com]
A Researcher's Guide to Negative Controls in Cannabinoid Receptor Studies
An objective comparison of control methodologies and supporting experimental data for researchers, scientists, and drug development professionals.
In the intricate landscape of cannabinoid receptor research, the use of appropriate controls is paramount to the generation of robust and reproducible data. While the initial query for a compound designated "SA-47" as a negative control yielded no publicly available information, this guide provides a comprehensive overview of the principles and practices for selecting and employing negative controls in cannabinoid receptor binding and functional assays. The absence of a universally accepted, pharmacologically inert small molecule negative control in the literature underscores the critical importance of using vehicle controls and thoroughly characterized compounds with low receptor affinity.
The Cornerstone of Cannabinoid Research: The Negative Control
A negative control is an essential experimental component that is not expected to produce a response. Its primary function is to establish a baseline against which the effects of test compounds can be measured, thereby ensuring that any observed activity is due to the specific interaction of a compound with the target receptor and not an artifact of the experimental conditions. In the context of cannabinoid receptor studies, an ideal negative control would be a compound that:
-
Exhibits no or negligible binding affinity for both CB1 and CB2 receptors.
-
Shows no agonist, antagonist, or allosteric modulator activity in functional assays.
-
Is devoid of off-target effects that could confound experimental results.
-
Possesses similar physicochemical properties (e.g., solubility) to the test compounds to control for non-specific effects.
In practice, the most rigorously applied negative control in cannabinoid receptor assays is the vehicle in which the test compounds are dissolved, typically dimethyl sulfoxide (DMSO). The vehicle control accounts for any effects of the solvent on the assay system.
Alternatives and Comparators: Compounds with Low Cannabinoid Receptor Affinity
While no single compound is universally established as a standard negative control, some well-characterized molecules with very low affinity for cannabinoid receptors are sometimes used as comparators or to control for non-receptor-mediated effects. It is crucial to recognize that these compounds may have other biological targets and should not be considered truly inert.
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity | Key Considerations |
| Vehicle (e.g., DMSO) | N/A | N/A | None | The most common and essential negative control. Establishes the baseline for no specific receptor-mediated activity. The final concentration should be kept constant across all experimental conditions and be low enough to not cause cellular toxicity. |
| Cannabidiol (CBD) | CB1, CB2 | Low micromolar range[1] | Negative allosteric modulator of CB1, partial agonist of CB2[1], and interacts with numerous other targets[1]. | Due to its multifaceted pharmacology, CBD is not a true negative control but can be used as a comparator to dissect CB1/CB2-independent effects. |
| Cannabidivarin (CBDV) | CB1, CB2 | Low affinity | Modulator of the endocannabinoid system with complex pharmacology. | Similar to CBD, its utility as a negative control is limited by its own biological activities. |
Experimental Protocols and Data Interpretation
Accurate assessment of a compound's activity at cannabinoid receptors requires well-defined experimental protocols. Below are methodologies for key in vitro assays, outlining the role of negative controls.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissue.
-
Assay Setup: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Competition: Add increasing concentrations of the test compound.
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, unlabeled high-affinity cannabinoid ligand to saturate all specific binding sites.
-
Negative Control: Wells containing the radioligand, membranes, and the vehicle at the same concentration used for the test compounds.
-
-
Incubation and Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data for the test compound is used to generate a competition curve and calculate the inhibition constant (Ki). The vehicle control should show no displacement of the radioligand.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like CB1 and CB2.
Methodology:
-
Cell Culture: Use cells stably expressing the cannabinoid receptor of interest.
-
Assay Setup: Seed cells in a multi-well plate.
-
Stimulation: Pre-treat cells with forskolin (or another adenylyl cyclase activator) to stimulate cAMP production.
-
Compound Addition: Add increasing concentrations of the test compound.
-
Positive Control: A known CB1/CB2 agonist (e.g., CP55,940), which will inhibit forskolin-stimulated cAMP production.
-
Negative Control: Vehicle (e.g., DMSO), which will not inhibit cAMP production.
-
-
Incubation: Incubate for a defined period.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound. The vehicle control defines the 100% forskolin-stimulated cAMP level.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G-protein-independent signaling.
Methodology:
-
Cell Line: Use a cell line engineered to express the cannabinoid receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Assay Setup: Seed the cells in a multi-well plate.
-
Compound Addition: Add increasing concentrations of the test compound.
-
Positive Control: A known CB1/CB2 agonist that induces β-arrestin recruitment.
-
Negative Control: Vehicle, which should not induce β-arrestin recruitment.
-
-
Incubation: Incubate for a specified time.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).
-
Data Analysis: Generate dose-response curves to determine the EC50 for β-arrestin recruitment. The vehicle control provides the baseline signal.
Off-Target Effects: A Critical Consideration
When selecting a negative control or interpreting data from any cannabinoid ligand, it is imperative to consider potential off-target effects. Many cannabinoids are known to interact with a variety of other receptors and ion channels. A comprehensive understanding of a compound's selectivity profile is crucial for attributing observed effects to the cannabinoid receptors. Off-target screening against a panel of common receptors and enzymes is a valuable step in the characterization of any novel compound intended for cannabinoid receptor research.
Conclusion
The rigorous use of negative controls is fundamental to the integrity of cannabinoid receptor research. While a universally recognized, inert small molecule negative control is not established in the field, the diligent application of vehicle controls provides the necessary baseline for data interpretation. For more complex experimental designs, compounds with well-documented low affinity for cannabinoid receptors, such as CBD, can serve as useful comparators, provided their own promiscuous pharmacology is acknowledged and controlled for. By adhering to detailed experimental protocols and maintaining a critical perspective on the limitations of control reagents, researchers can ensure the validity and impact of their findings in this dynamic field.
References
A Comparative Analysis of SA 47 and First-Generation FAAH Inhibitors for Researchers
A deep dive into the preclinical data of SA 47 against pioneering FAAH inhibitors like URB597 and PF-3845 reveals significant advancements in selectivity and potential for cleaner therapeutic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform future research and development in the endocannabinoid field.
Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders. By inhibiting FAAH, the endogenous levels of anandamide and other fatty acid amides are increased, offering potential therapeutic benefits without the undesirable side effects associated with direct cannabinoid receptor agonists. While first-generation FAAH inhibitors paved the way, newer compounds like this compound are demonstrating superior selectivity, a crucial factor for minimizing off-target effects and improving safety profiles.
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the key performance indicators for this compound and the first-generation FAAH inhibitors, URB597 and PF-3845.
| Inhibitor | Target | Potency (IC50/k_inact/K_i) | Selectivity Profile |
| This compound | FAAH | Potent (Specific IC50 not publicly available) | Exceptionally selective for FAAH in proteomic analysis and carboxylesterase screening.[1][2][3] |
| URB597 | FAAH | IC50: 3 nM (human liver), 5 nM (rat brain)[4][5] | Inhibits multiple carboxylesterases in the liver.[2][3] |
| PF-3845 | FAAH | k_inact/K_i: 12,600 M⁻¹s⁻¹ (human FAAH); IC50: 7.2 nM (60 min preincubation)[6] | Highly selective for FAAH; no significant off-target activity against other mammalian serine hydrolases observed in tested tissues.[6] |
Delving into the Mechanism: The FAAH Signaling Pathway
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids. Inhibition of FAAH leads to an accumulation of these lipids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other potential targets. This modulation of the endocannabinoid tone is the basis for the therapeutic potential of FAAH inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro FAAH Inhibition Assay (IC50 Determination)
This protocol outlines a common fluorescence-based method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.
-
Reagents and Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (e.g., this compound, URB597, PF-3845) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound solutions. Include wells with vehicle control (solvent only) for 100% activity and wells without enzyme for background fluorescence.
-
Add the recombinant FAAH enzyme to all wells except the background control wells.
-
For irreversible inhibitors, pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore released upon substrate hydrolysis (e.g., Ex/Em = 360/465 nm for AMC).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
-
Reagents and Materials:
-
Cell or tissue lysates (e.g., human cell lines, mouse liver microsomes)
-
Test inhibitor (e.g., this compound, URB597)
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin for enrichment) that covalently labels the active site of serine hydrolases.
-
SDS-PAGE gels and imaging system (for fluorescent probes)
-
Streptavidin beads and mass spectrometer (for biotinylated probes)
-
-
Procedure:
-
Pre-incubate the proteome samples with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Add the ABP to the samples to label the active serine hydrolases that have not been inhibited by the test compound.
-
For Gel-Based ABPP:
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence scanner.
-
A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates inhibition.
-
-
For Mass Spectrometry-Based ABPP:
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each identified serine hydrolase in the inhibitor-treated versus control samples to determine the selectivity profile.
-
-
Experimental Workflow for FAAH Inhibitor Characterization
The development of a novel FAAH inhibitor involves a systematic workflow from initial screening to detailed characterization of its potency and selectivity.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ASC47 and AM3506 for Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct therapeutic compounds, ASC47 and AM3506, to inform researchers, scientists, and drug development professionals. The comparison covers their respective mechanisms of action, preclinical and clinical data, and pharmacokinetic profiles, supported by experimental methodologies and signaling pathway visualizations.
Executive Summary
ASC47 (also known as SA 47) is a selective thyroid hormone receptor beta (THRβ) agonist under development for the treatment of obesity. Its primary mechanism involves increasing energy expenditure through uncoupling protein 1 (UCP-1)-mediated thermogenesis in adipose tissue, leading to fat mass reduction while preserving muscle mass. In contrast, AM3506 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By increasing anandamide levels in the brain, AM3506 has shown potential in normalizing blood pressure in hypertensive models.
This document synthesizes the available data on these two compounds, highlighting their distinct therapeutic targets and potential applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for ASC47 and AM3506 based on available preclinical and clinical studies.
Table 1: In Vitro and In Vivo Potency and Selectivity
| Parameter | ASC47 (THRβ Agonist) | AM3506 (FAAH Inhibitor) | Source(s) |
| Target | Thyroid Hormone Receptor Beta (THRβ) | Fatty Acid Amide Hydrolase (FAAH) | [1][2][3] |
| In Vitro Potency | Not explicitly reported | IC50 for human recombinant FAAH: 48 nM | [4] |
| In Vivo Efficacy Model | Diet-Induced Obese (DIO) Mice | Spontaneously Hypertensive Rats (SHR) | [1][2][3] |
| In Vivo Potency | Clinically relevant doses: 15 mg/kg and 45 mg/kg (SQ) | ID50 for brain FAAH inhibition: 0.10 mg/kg (i.p.) | [1][4] |
| Selectivity | Adipose-targeted THRβ selective agonist | >220-fold selectivity for FAAH over MAGL | [1][4] |
Table 2: Preclinical Efficacy
| Parameter | ASC47 (in DIO Mice) | AM3506 (in SHRs) | Source(s) |
| Primary Efficacy Endpoint | Body Weight and Composition | Mean Arterial Pressure (MAP) | [1][2][5] |
| Body Weight Reduction | -24.6% (vs. -23.1% for semaglutide) | Not Applicable | [2] |
| Fat Mass Reduction | -63.5% (vs. -39.6% for semaglutide) | Not Applicable | [1] |
| Muscle Mass Change | +5.8% (vs. -9.3% for semaglutide) | Not Applicable | [1] |
| Blood Pressure Reduction | Not Reported | MAP reduced from 179.8±7.6 mmHg to 113.7±20.4 mmHg (1 mg/kg) | [5] |
Table 3: Pharmacokinetic Parameters
| Parameter | ASC47 (Humans, subcutaneous) | AM3506 (Rats, intraperitoneal) | Source(s) |
| Half-life (t½) | Up to 40 days in patients with obesity | Not explicitly reported, but long-lasting FAAH inhibition observed | [6][7][8] |
| Cmax | Dose-proportional | Not explicitly reported | [6] |
| AUC | Dose-proportional | Not explicitly reported | [6] |
| Key Feature | Ultra-long-acting, supporting once-monthly to once-bimonthly administration | Rapid and selective FAAH inhibition in the brain with minimal effect on liver FAAH | [4][6] |
Table 4: Clinical Data (Phase I)
| Parameter | ASC47 | AM3506 | Source(s) |
| Study Population | Healthy subjects with elevated LDL-C and patients with obesity | Not yet in clinical trials | [9] |
| Doses | Single subcutaneous doses of 10 mg, 30 mg, and 90 mg | Not Applicable | [9] |
| Safety and Tolerability | Good tolerability up to 90 mg; no serious adverse events reported. The majority of adverse events were mild. | Not Applicable | [9] |
| Efficacy Readouts | Placebo-adjusted mean weight loss peaked at 1.7% at day 50 (90 mg dose). Clinically meaningful reductions in LDL-C (up to 22%) and total cholesterol (up to 16%). | Not Applicable | [9] |
Experimental Protocols
Key Experiment for ASC47: Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of ASC47 on body weight, body composition, and metabolic parameters in a model of diet-induced obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are used.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories from fat, for a period of 15-16 weeks to induce obesity. A control group is maintained on a standard chow diet.[4][7]
-
Grouping and Treatment: After the induction of obesity, mice are randomized into treatment groups based on body weight. Treatment groups typically include a vehicle control, ASC47 at various doses (e.g., 3 mg/kg, 9 mg/kg, 15 mg/kg, or 45 mg/kg), and comparator compounds like semaglutide or tirzepatide. ASC47 is administered subcutaneously (SQ) at specified intervals (e.g., once daily, once weekly, or once every two to four weeks).[2][7][9][10][11][12][13]
-
Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.[4][7]
-
Body Composition: Fat mass and lean mass are assessed using techniques like EchoMRI at baseline and at the end of the study.[7]
-
Metabolic Parameters: At the end of the treatment period, blood samples are collected after a fasting period to measure fasting blood glucose, insulin, cholesterol, and LDL-C.[7][11]
-
-
Data Analysis: Changes in body weight, body composition, and metabolic parameters are compared between the treatment groups and the vehicle control group using appropriate statistical methods.
Key Experiment for AM3506: Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the antihypertensive efficacy of AM3506 in a genetic model of hypertension.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as the model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.[3][14][15]
-
Blood Pressure Measurement:
-
Anesthetized Model: Rats are anesthetized, and a catheter is inserted into an artery (e.g., femoral artery) for direct and continuous measurement of mean arterial pressure (MAP).[5]
-
Conscious Model: For long-term studies, radiotelemetry probes can be implanted to allow for continuous blood pressure monitoring in awake, freely moving animals.[16]
-
-
Treatment: AM3506 is administered, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 0.1 mg/kg, 1 mg/kg). A vehicle control group is also included.[5]
-
Data Collection: Blood pressure is recorded continuously before and after drug administration for a specified duration.
-
Mechanism of Action Studies: To confirm the role of the endocannabinoid system, a CB1 receptor antagonist can be co-administered with AM3506 to observe if the antihypertensive effect is blocked.[5]
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control.
Key Experiment for AM3506: In Vitro FAAH Inhibition Assay
Objective: To determine the potency and selectivity of AM3506 in inhibiting the activity of the FAAH enzyme.
Methodology:
-
Enzyme Source: Recombinant human FAAH or tissue homogenates (e.g., from rat brain or liver) containing FAAH are used.[4][13][17][18][19][20]
-
Substrate: A fluorogenic or radiolabeled substrate of FAAH is used. A common fluorogenic substrate is AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon hydrolysis by FAAH.[17][18][19][20]
-
Assay Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of AM3506 (or a vehicle control) in an appropriate assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[18]
-
-
Detection:
-
For fluorogenic assays, the increase in fluorescence is measured using a fluorescence plate reader at excitation and emission wavelengths specific for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[18][20]
-
For radiolabeled assays, the products of the reaction are separated from the substrate, and the radioactivity of the product is quantified.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[13]
Mandatory Visualization
Signaling Pathways
Caption: ASC47 Signaling Pathway in Adipocytes.
Caption: AM3506 Mechanism of Action in the Central Nervous System.
Experimental Workflow
Caption: Workflow for a Diet-Induced Obesity (DIO) Mouse Study.
References
- 1. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 2. 2.4. Diet-Induced-Obesity (DIO) [bio-protocol.org]
- 3. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 6. Ascletis Pharma Inc. [ascletis.com]
- 7. ascletis.com [ascletis.com]
- 8. criver.com [criver.com]
- 9. Ascletis Announces ASC47, a Muscle-Preserving Weight Loss Drug Candidate for Treatment of Obesity, Demonstrated Greater Efficacy with Tirzepatide than Semaglutide in a Preclinical Model [prnewswire.com]
- 10. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
- 11. Ascletis' ASC47 Plus Semaglutide Shows Superior Weight Loss in Preclinical Study [trial.medpath.com]
- 12. marketscreener.com [marketscreener.com]
- 13. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Chronic inhibition of angiotensin converting enzyme lowers blood pressure in spontaneously hypertensive rats by attenuation of sympathetic tone: The role of enhanced baroreflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 20. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
